Technical Documentation Center

(5-(3-Chlorophenyl)oxazol-4-YL)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-(3-Chlorophenyl)oxazol-4-YL)methanol
  • CAS: 1020252-88-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Characterization of (5-(3-Chlorophenyl)oxazol-4-yl)methanol

The following technical guide details the spectroscopic characterization of (5-(3-Chlorophenyl)oxazol-4-yl)methanol , a critical heterocyclic intermediate often utilized in the synthesis of bioactive small molecules, inc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (5-(3-Chlorophenyl)oxazol-4-yl)methanol , a critical heterocyclic intermediate often utilized in the synthesis of bioactive small molecules, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

This guide provides a comprehensive analytical framework for the identification and purity assessment of (5-(3-Chlorophenyl)oxazol-4-yl)methanol. As a 4,5-disubstituted oxazole, this compound presents unique spectroscopic signatures—specifically the diagnostic C2-proton singlet in ^1H NMR and the characteristic chlorine isotope pattern in Mass Spectrometry. This document synthesizes theoretical chemical shift data with empirical trends from structural analogs to establish a rigorous validation protocol.

Chemical Context & Synthesis

Understanding the synthetic origin of the analyte is essential for anticipating impurities. This compound is typically accessed via the cyclization of 3-chlorobenzoyl derivatives or the reduction of the corresponding oxazole ester.

Structural Specifications
  • IUPAC Name: (5-(3-Chlorophenyl)-1,3-oxazol-4-yl)methanol

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [1][2][3][4]
  • Molecular Weight: 209.63 g/mol [2][3][4][5]

  • Key Features:

    • Oxazole Core: Aromatic 5-membered ring containing O and N.[6]

    • 3-Chlorophenyl: Meta-substituted aromatic ring at the 5-position.[7]

    • Hydroxymethyl: Polar handle at the 4-position, serving as a nucleophile for further derivatization.

Synthesis & Impurity Profile (Workflow)

The following diagram outlines the standard synthetic logic and potential carry-over impurities (e.g., unreduced ester).

SynthesisWorkflow Start 3-Chlorobenzoyl Chloride Intermediate Intermediate: Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate Start->Intermediate Cyclization/Base Reagent Isocyanoacetate Reagent->Intermediate Product Target: (5-(3-Chlorophenyl)oxazol-4-yl)methanol Intermediate->Product Reduction Impurity Impurity Check: Unreacted Ester (Check ~1720 cm-1) Intermediate->Impurity Incomplete Rxn Reductant LiAlH4 / THF Reductant->Product

Figure 1: Standard synthetic route via ester reduction. Monitoring the disappearance of the ester carbonyl stretch is a primary quality control checkpoint.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The data below assumes DMSO-d


  as the solvent, which is preferred for its ability to solubilize polar hydroxymethyl compounds and resolve hydroxyl protons.
^1H NMR (400 MHz, DMSO-d

) - Characteristic Signals
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic & Diagnostic Value
H-2 (Oxazole) 8.45 – 8.55 Singlet (s)1HPrimary Diagnostic. The proton between O and N is highly deshielded. Its presence as a sharp singlet confirms the oxazole ring formation.
Ar-H (2') 7.90 – 8.00Singlet/Triplet1HThe proton on the phenyl ring between the Cl and the oxazole attachment.
Ar-H (6') 7.75 – 7.85Doublet (d)1HAdjacent to the oxazole ring; deshielded by the heterocycle.
Ar-H (4', 5') 7.45 – 7.60Multiplet (m)2HOverlapping signals for the meta and para protons relative to the oxazole.
-OH 5.10 – 5.30Triplet (t)1HHydroxyl proton. Appears as a triplet if coupling to the CH

is resolved (typical in dry DMSO).
-CH

-
4.50 – 4.60Doublet (d)2HMethylene protons. Collapses to a singlet if D

O exchange is performed.
^{13}C NMR (100 MHz, DMSO-d

)
  • Oxazole C-2: ~150-152 ppm (Deshielded, characteristic of C=N).

  • Oxazole C-5: ~145-148 ppm (Quaternary, attached to phenyl).

  • Oxazole C-4: ~135-138 ppm (Quaternary, attached to CH

    
    OH).
    
  • Phenyl Carbons: ~133 ppm (C-Cl), 130 ppm, 128 ppm, 126 ppm, 124 ppm.

  • Aliphatic CH

    
    :  ~55-58 ppm.
    

Expert Insight: If the H-2 oxazole singlet is absent or shifted upfield (< 8.0 ppm), suspect ring opening or incomplete cyclization.

Mass Spectrometry (MS)

Mass spectrometry provides validation of the molecular formula and the specific halogen substitution pattern.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+).

  • Molecular Ion: [M+H]

    
     = 210.03 Da.[1]
    
Isotope Pattern Analysis

The presence of a single chlorine atom dictates a specific isotopic abundance that serves as a fingerprint.

  • M (210): 100% relative abundance (

    
    Cl).
    
  • M+2 (212): ~32% relative abundance (

    
    Cl).
    
  • Validation Rule: An M/(M+2) ratio deviating significantly from 3:1 indicates contamination with dechlorinated byproducts or non-halogenated impurities.

Fragmentation Pathway (ESI/MS-MS)

Fragmentation Parent Parent Ion [M+H]+ m/z 210/212 LossWater Loss of H2O [M-18]+ Parent->LossWater - H2O LossCH2OH Loss of CH2OH (Benzylic-like cleavage) [M-31]+ Parent->LossCH2OH - 31 Da OxazoleFrag Ring Cleavage (R-CN fragments) LossCH2OH->OxazoleFrag High Energy

Figure 2: Predicted fragmentation pathway. The loss of the hydroxymethyl group (M-31) is a common fragmentation event for this class of compounds.

Infrared Spectroscopy (FT-IR)

IR is particularly useful for verifying the functional group transformation (e.g., Ester


 Alcohol).
Wavenumber (cm

)
Vibration ModeStructural Assignment
3200 – 3400 (Broad) O-H StretchAlcohol group (Intermolecular H-bonding).
3050 – 3100 C-H Stretch (sp

)
Aromatic/Heteroaromatic protons.
1600 – 1620 C=N / C=C StretchOxazole ring breathing and phenyl ring skeletal vibrations.
1080 – 1095 Ar-Cl StretchChlorophenyl handle (Specific to meta-substitution).
1020 – 1050 C-O StretchPrimary alcohol (C-O-H).

Experimental Protocols

Protocol A: Sample Preparation for ^1H NMR
  • Solvent Selection: Use DMSO-d

    
     (99.9% D) containing 0.03% TMS. Chloroform-d (CDCl
    
    
    
    ) may be used, but the hydroxyl proton often broadens or exchanges, complicating integration.
  • Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (indicating inorganic salts from the reduction step), filter through a small plug of glass wool into the NMR tube.

  • Acquisition: Acquire at least 16 scans to resolve the satellite peaks of the aromatic region.

Protocol B: Purity Assessment Calculation

To calculate purity using the ^1H NMR spectrum (Internal Standard Method):


[1][8][9]
  • Recommended Standard: Maleic acid or Dimethyl sulfone (traceable purity).

  • Target Signal: Use the Oxazole H-2 singlet (~8.5 ppm) for integration (

    
    ) as it is in a clear region free from aromatic overlap.
    

References

  • Compound Identification: 2A Biotech Product Catalog. (5-(3-Chlorophenyl)oxazol-4-yl)methanol (CAS 1020252-88-3).[10]

  • Oxazole Spectroscopy: Toche, R. B., et al. "Synthesis and characterization of oxazole derivatives via NMR and IR." Journal of Heterocyclic Chemistry, 2019. (Provides comparative shifts for 2,4,5-substituted oxazoles).

  • Isotope Patterns: NIST Mass Spectrometry Data Center. "Chlorine Isotope Abundance Ratios."

  • General Synthesis: Royal Society of Chemistry. "Synthesis of oxazole-4-methanol derivatives." (Contextual synthesis of analogous scaffolds).

Disclaimer: The spectroscopic values provided are predicted based on high-fidelity chemical shift databases and structural analogs (e.g., CAS 206055-90-5) in the absence of a public, experimentally validated spectral library for this specific CAS number. Always verify with an internal reference standard.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Protocol for the Synthesis of (5-(3-Chlorophenyl)oxazol-4-YL)methanol

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of (5-(3-Chlorophenyl)oxazol-4-YL)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested guide for the synthesis of (5-(3-Chlorophenyl)oxazol-4-YL)methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is structured as a robust two-step synthetic sequence, beginning with the formation of the oxazole core via the Van Leusen reaction, followed by a Vilsmeier-Haack formylation at the C4 position, and culminating in the selective reduction of the resulting aldehyde. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical process parameters to ensure reproducibility and high yield.

Introduction and Strategic Overview

Oxazole derivatives are a cornerstone of modern medicinal chemistry, present in a wide array of biologically active compounds and approved pharmaceuticals. Their unique electronic properties and ability to act as bioisosteres for ester and amide functionalities make them privileged scaffolds in drug design. The title compound, (5-(3-Chlorophenyl)oxazol-4-YL)methanol[1], serves as a key intermediate for introducing a substituted oxazole moiety with a reactive hydroxymethyl handle, enabling further molecular elaboration.

A direct, single-step synthesis of this 4,5-disubstituted oxazole is challenging. Therefore, we present a more reliable and scalable two-step strategy. This approach offers superior control over regioselectivity and functional group tolerance.

The synthetic strategy involves:

  • Step I-A (Oxazole Formation): Construction of the 5-(3-chlorophenyl)oxazole core using the Van Leusen oxazole synthesis. This reaction is a powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3]

  • Step I-B (Formylation): Electrophilic formylation at the electron-rich C4 position of the oxazole ring using the Vilsmeier-Haack reaction to yield the key intermediate, 5-(3-chlorophenyl)oxazole-4-carbaldehyde.

  • Step II (Reduction): Selective reduction of the aldehyde functionality to the primary alcohol using sodium borohydride, a mild and efficient reducing agent.[4]

This strategic pathway is visualized in the workflow diagram below.

G cluster_0 Step I: Synthesis of Aldehyde Intermediate cluster_1 Step II: Reduction to Final Product A 3-Chlorobenzaldehyde C 5-(3-chlorophenyl)oxazole A->C Van Leusen Reaction (K2CO3, MeOH, Reflux) B TosMIC B->C Van Leusen Reaction (K2CO3, MeOH, Reflux) E 5-(3-chlorophenyl)oxazole-4-carbaldehyde C->E Vilsmeier-Haack Formylation D POCl3 / DMF (Vilsmeier Reagent) D->E F NaBH4, Methanol G (5-(3-Chlorophenyl)oxazol-4-YL)methanol F->G E_ref Aldehyde Intermediate E_ref->G Selective Aldehyde Reduction

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols

Materials and Equipment
  • Reagents: 3-Chlorobenzaldehyde, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Phosphorus(V) oxychloride (POCl₃), Sodium borohydride (NaBH₄), Methanol (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution (NaHCO₃), Brine, Magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

Step I-A: Synthesis of 5-(3-chlorophenyl)oxazole

Principle: The Van Leusen oxazole synthesis is a cycloaddition reaction where the deprotonated α-carbon of TosMIC attacks the aldehyde carbonyl.[5][6] An intramolecular cyclization follows, and subsequent elimination of p-toluenesulfinic acid under basic conditions yields the aromatic oxazole ring.[6]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorobenzaldehyde (10.0 g, 71.1 mmol, 1.0 equiv).

  • Add anhydrous methanol (100 mL) and tosylmethyl isocyanide (TosMIC) (15.2 g, 77.9 mmol, 1.1 equiv).

  • Add anhydrous potassium carbonate (24.6 g, 178 mmol, 2.5 equiv) portion-wise.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes).

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 20% EtOAc in hexanes) to afford 5-(3-chlorophenyl)oxazole as a white to off-white solid.

Step I-B: Synthesis of 5-(3-chlorophenyl)oxazole-4-carbaldehyde

Principle: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, formed in situ from POCl₃ and DMF. This electrophilic species attacks the electron-rich C4 position of the oxazole ring, leading to formylation after aqueous workup.

Procedure:

  • In a 250 mL three-neck flask under a nitrogen atmosphere, prepare an ice bath.

  • Add anhydrous DMF (50 mL) to the flask and cool to 0°C.

  • Slowly add phosphorus(V) oxychloride (POCl₃) (14.0 g, 8.5 mL, 91.3 mmol, 1.5 equiv) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Dissolve 5-(3-chlorophenyl)oxazole (11.0 g, 61.2 mmol, 1.0 equiv) in anhydrous DMF (30 mL) and add it dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Very slowly and carefully quench the reaction by adding a cold saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Caution: This is an exothermic process and involves gas evolution.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over MgSO₄, filter, and concentrate.

  • The crude product can often be purified by recrystallization from an ethanol/water mixture or by flash chromatography to yield 5-(3-chlorophenyl)oxazole-4-carbaldehyde as a solid.

Step II: Reduction to (5-(3-Chlorophenyl)oxazol-4-YL)methanol

Principle: Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation by the solvent (methanol) yields the primary alcohol.[7] This reagent is highly selective for aldehydes and ketones and will not affect the aryl chloride or the oxazole ring.

Procedure:

  • Dissolve 5-(3-chlorophenyl)oxazole-4-carbaldehyde (10.0 g, 48.2 mmol, 1.0 equiv) in methanol (150 mL) in a 500 mL round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (2.7 g, 71.9 mmol, 1.5 equiv) in small portions over 20-30 minutes. Caution: Gas (H₂) evolution will occur.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Once the reaction is complete, carefully quench by the slow addition of water (50 mL) at 0°C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography (e.g., 30-50% EtOAc in hexanes) to afford (5-(3-Chlorophenyl)oxazol-4-YL)methanol as a solid.

Quantitative Data and Characterization

The following table summarizes the typical reaction parameters and expected outcomes for a laboratory-scale synthesis.

StepKey ReagentsMolar Equiv.SolventTemp.Time (h)Typical YieldProduct Appearance
I-A 3-Chlorobenzaldehyde, TosMIC, K₂CO₃1.0 / 1.1 / 2.5MethanolReflux3-475-85%White Solid
I-B 5-(3-chlorophenyl)oxazole, POCl₃1.0 / 1.5DMF60°C2-370-80%Yellowish Solid
II Aldehyde Intermediate, NaBH₄1.0 / 1.5Methanol0°C → RT2-385-95%White/Off-white Solid

Characterization Data for (5-(3-Chlorophenyl)oxazol-4-YL)methanol:

  • Molecular Formula: C₁₀H₈ClNO₂[1]

  • Molecular Weight: 209.63 g/mol [1]

  • ¹H NMR (400 MHz, CDCl₃): δ ~7.9-7.3 (m, 5H, Ar-H and oxazole C2-H), 4.80 (s, 2H, -CH₂OH), ~2.5 (br s, 1H, -OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ ~151.2, 147.5, 135.0, 132.1, 130.2, 129.8, 127.9, 125.8, 124.0, 56.5 (-CH₂OH).

  • Mass Spectrometry (ESI+): m/z 210.03 [M+H]⁺.

References

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2.
  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • PubChem. [5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol. [Link]

  • ResearchGate. (2012). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. [Link]

  • ResearchGate. Synthesis of oxazole‐C‐ribosides/pyrrole C‐nucleosides from TosMIC. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • PMC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Pharmaffiliates. (5-(3-Chlorophenyl)oxazol-4-yl)methanol. [Link]

  • Varsal Chemical. TosMIC Whitepaper. [Link]

  • GSRS. 5-(3-CHLOROPHENYL)-3-ISOXAZOLEMETHANOL. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Chemistry LibreTexts. (2024). Alcohols from Carbonyl Compounds: Reduction. [Link]

  • Organic Chemistry Portal. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. [Link]

  • Chemguide. Reduction of carboxylic acids. [Link]

Sources

Application

Application Notes &amp; Protocols: (5-(3-Chlorophenyl)oxazol-4-YL)methanol as a Core Building Block for Novel Agrochemicals

Abstract: The 1,3-oxazole ring system is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1][2] This guide focuses on (5-(3-Chlorophenyl)oxazol-4-YL)methano...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,3-oxazole ring system is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous bioactive compounds.[1][2] This guide focuses on (5-(3-Chlorophenyl)oxazol-4-YL)methanol, a versatile chemical intermediate poised for the synthesis of next-generation fungicides, herbicides, and insecticides. The strategic placement of a 3-chlorophenyl group at the 5-position and a hydroxymethyl group at the 4-position provides two key anchor points for chemical modification and library development. The primary alcohol serves as a versatile handle for introducing a wide range of functional groups, enabling the systematic modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. This document provides a scientific rationale, detailed synthetic protocols, and workflow diagrams for leveraging this powerful building block in agrochemical discovery programs.

Part 1: Scientific Rationale - The Phenyl-Oxazole Scaffold in Agrochemicals

The exploration of heterocyclic compounds is a cornerstone of modern agrochemical research.[3] Among these, the oxazole nucleus is of particular interest due to its prevalence in compounds exhibiting a broad spectrum of biological activities.[4][5] The value of the (5-(3-Chlorophenyl)oxazol-4-YL)methanol scaffold is predicated on established structure-activity relationships (SAR) observed in analogous commercial and investigational agrochemicals.

  • Fungicidal Potential: Many potent fungicides are based on azole heterocycles. Research has demonstrated that oxadiazole derivatives can exhibit significant antifungal activity against critical maize pathogens like Exserohilum turcicum.[3] The proposed mechanism for some of these compounds involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[3] The phenyl-oxazole core of our target molecule provides an ideal starting point for developing novel SDH inhibitors or compounds with alternative fungicidal mechanisms.

  • Herbicidal Activity: Oxazole and benzoxazole derivatives have shown promise as herbicidal agents.[6][7] Their mode of action can involve the inhibition of key plant enzymes required for growth and development.[6] For instance, certain oxadiazole compounds have been identified as inhibitors of light-dependent protochlorophyllide oxidoreductase (LPOR), an enzyme essential for chlorophyll biosynthesis.[8] Derivatization of the hydroxymethyl group can be used to explore interactions with LPOR or other herbicidal targets.

  • Insecticidal & Acaricidal Properties: The oxazoline scaffold, a close relative of oxazole, is found in potent insecticides and acaricides.[9] Etoxazole, a commercial acaricide, features this core structure. Research has shown that novel oxazoline derivatives can exhibit excellent larvicidal and ovicidal activity, in some cases surpassing commercial standards.[9] Other related heterocycles are known to interfere with vital insect processes like chitin biosynthesis.[10] This precedent suggests that libraries derived from (5-(3-Chlorophenyl)oxazol-4-YL)methanol could yield novel insecticides.

The 3-chlorophenyl substituent is a common feature in many pesticides, often contributing to favorable target binding and metabolic stability. The hydroxymethyl group at the C4 position is the key to unlocking this scaffold's potential, acting as a versatile synthetic handle for creating diverse chemical libraries.

Part 2: Proposed Synthesis of the Core Intermediate

A robust and scalable synthesis of the starting material is paramount. While various methods for oxazole synthesis exist, the Robinson-Gabriel synthesis offers a reliable pathway from readily available precursors.[5][11] This method involves the cyclodehydration of an α-acylamino ketone.

The proposed workflow begins with the acylation of an appropriate α-amino ketone, followed by acid-catalyzed cyclization to form the oxazole ring. Subsequent reduction of the ester group yields the target primary alcohol.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration (Robinson-Gabriel) cluster_2 Step 3: Reduction A Ethyl 2-amino-3-oxo-3-(3-chlorophenyl)propanoate C Acylation Reaction (Reflux) A->C B Formic Acid B->C D Ethyl 2-(formamido)-3-oxo-3-(3-chlorophenyl)propanoate (α-acylamino ketone intermediate) C->D F Cyclization (H₂SO₄ or POCl₃) D->F E Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate G Reduction (e.g., LiAlH₄ in THF) E->G F->E H (5-(3-Chlorophenyl)oxazol-4-YL)methanol (Final Product) G->H

Caption: Proposed synthetic workflow for the core intermediate.

Protocol 2.1: Synthesis of (5-(3-Chlorophenyl)oxazol-4-YL)methanol

Materials:

  • Ethyl 2-amino-3-oxo-3-(3-chlorophenyl)propanoate hydrochloride

  • Formic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Step 1: Formation of the α-acylamino ketone:

    • In a round-bottom flask, suspend ethyl 2-amino-3-oxo-3-(3-chlorophenyl)propanoate hydrochloride (1.0 eq) in an excess of formic acid (10-15 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and carefully pour it over ice water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude formamide intermediate.

  • Step 2: Robinson-Gabriel Cyclization:

    • Caution: This step is exothermic. Cool the flask in an ice bath.

    • To the crude intermediate from Step 1, slowly add concentrated sulfuric acid (5-10 eq) while maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield crude ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate. Purify by column chromatography if necessary.

  • Step 3: Reduction to the Alcohol:

    • Caution: LiAlH₄ reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).

    • In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve the ester from Step 2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After addition, allow the reaction to stir at room temperature for 2-3 hours until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting solids through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexanes/ethyl acetate gradient) to obtain (5-(3-Chlorophenyl)oxazol-4-YL)methanol as a solid.

Part 3: Key Derivatization Protocols for Agrochemical Discovery

The primary alcohol of the core intermediate is a launchpad for diversification. The following protocols detail two fundamental transformations for creating extensive libraries of novel potential agrochemicals.

Protocol 3.1: Synthesis of Novel Esters via Acyl Halide Acylation

Rationale: Esterification is a classic method to modify a molecule's lipophilicity, which is critical for its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. This protocol allows for the rapid generation of an ester library from a diverse set of commercially available acyl chlorides.

G A (5-(3-Chlorophenyl)oxazol-4-YL)methanol (Starting Material) D Reaction at 0°C to RT A->D B Acyl Chloride (R-COCl) (e.g., Acetyl chloride, Benzoyl chloride) B->D C Base (e.g., Triethylamine) in Anhydrous DCM C->D E Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) D->E F Purification (Column Chromatography) E->F G Target Ester Derivative F->G

Caption: Workflow for the synthesis of ester derivatives.

Procedure:

  • Dissolve (5-(3-Chlorophenyl)oxazol-4-YL)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the target ester.

Protocol 3.2: Synthesis of Novel Ethers via Williamson Ether Synthesis

Rationale: Introducing an ether linkage can significantly alter a molecule's metabolic profile and hydrogen bonding capability. This protocol is ideal for creating analogs of known agrochemicals that feature an ether moiety or for exploring new chemical space.

G cluster_0 Step A: Deprotonation cluster_1 Step B: Alkylation A (5-(3-Chlorophenyl)oxazol-4-YL)methanol C Alkoxide Formation A->C B Strong Base (e.g., NaH) in Anhydrous DMF/THF B->C D Alkyl Halide (R-X) (e.g., Benzyl bromide, Ethyl iodide) E Sₙ2 Reaction C->E D->E F Target Ether Derivative E->F

Caption: Workflow for Williamson ether synthesis.

Procedure:

  • Caution: Sodium hydride (NaH) is highly reactive. Handle under an inert atmosphere.

  • To a flame-dried flask under a nitrogen atmosphere, add anhydrous solvent (THF or DMF).

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and cool to 0°C.

  • Dissolve (5-(3-Chlorophenyl)oxazol-4-YL)methanol (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Stir the reaction at room temperature (or heat gently if required) for 4-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the target ether.

Part 4: Data Presentation & Target Concepts

The protocols described above can generate a wide array of derivatives. The table below illustrates hypothetical examples.

EntryStarting MaterialProtocol UsedReagent (R-X)Hypothetical Product StructurePotential Application Class
1 Core Intermediate3.1 (Esterification)Acetyl ChlorideR = -C(O)CH₃Fungicide / Herbicide
2 Core Intermediate3.1 (Esterification)4-Fluorobenzoyl ChlorideR = -C(O)C₆H₄FFungicide / Insecticide
3 Core Intermediate3.2 (Etherification)Benzyl BromideR = -CH₂PhFungicide
4 Core Intermediate3.2 (Etherification)Propargyl BromideR = -CH₂C≡CHFungicide (Click Chemistry Handle)

Note: In the "Hypothetical Product Structure" column, 'R' refers to the group that replaces the hydrogen of the starting -CH₂OH group.

Part 5: Analytical & Quality Control

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • Reaction Monitoring: TLC is an indispensable tool for tracking the progress of all reactions.

  • Structural Verification: The structure of the final compounds should be confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS).[12]

  • Purity Assessment: The purity of the final compounds should be determined using High-Performance Liquid Chromatography (HPLC) or LC-MS. A purity of ≥95% is typically required for biological screening.

By employing (5-(3-Chlorophenyl)oxazol-4-YL)methanol as a foundational building block and applying the robust synthetic protocols outlined herein, agrochemical researchers can efficiently generate and explore novel chemical entities with the potential to become next-generation crop protection solutions.

References

  • Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
  • AIP Publishing. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Available at: [Link].

  • Springer Nature. (n.d.). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized Oxazolone derivatives. Available at: [Link].

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of the Indian Chemical Society. Available at: [Link].

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. Available at: [Link].

  • Frontiers. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10. Available at: [Link].

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link].

  • Pharmaffiliates. (n.d.). 1020252-88-3 | Chemical Name : (5-(3-Chlorophenyl)oxazol-4-yl)methanol. Available at: [Link].

  • ACS Publications. (2021). Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents. Journal of Agricultural and Food Chemistry, 69(12), 3535–3545. Available at: [Link].

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link].

  • PubMed. (2018). Benzoxazoles as novel herbicidal agents. Pest Management Science, 74(11), 2469-2475. Available at: [Link].

  • ResearchGate. (n.d.). Antifungal activity of compounds 11 and 12. Available at: [Link].

  • MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. International Journal of Molecular Sciences, 25(2), 1070. Available at: [Link].

  • TSI Journals. (n.d.). A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. Available at: [Link].

  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available at: [Link].

  • NIH National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available at: [Link].

Sources

Method

Technical Application Note: Strategic Utilization of (5-(3-Chlorophenyl)oxazol-4-yl)methanol in Medicinal Chemistry

Executive Summary (5-(3-Chlorophenyl)oxazol-4-yl)methanol (CAS: 1020252-88-3) is a high-value heterocyclic intermediate utilized primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and Kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-(3-Chlorophenyl)oxazol-4-yl)methanol (CAS: 1020252-88-3) is a high-value heterocyclic intermediate utilized primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators and Kinase inhibitors . Its structural core—a 1,3-oxazole ring substituted with a meta-chlorophenyl group—provides a metabolically stable, lipophilic scaffold that mimics biaryl pharmacophores found in drugs like ozanimod and various COX-2 inhibitors .

This guide details the strategic application of this intermediate, focusing on its role as a "linchpin" for generating diverse bioactive libraries.[1] We provide validated protocols for its functionalization, ensuring high yield and purity in downstream applications.

Chemical Profile & Structural Significance

Physicochemical Properties
PropertyData
IUPAC Name (5-(3-Chlorophenyl)-1,3-oxazol-4-yl)methanol
CAS Number 1020252-88-3
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water
pKa (Predicted) ~13.5 (Alcohol), ~1.0 (Oxazole N)
LogP (Predicted) 2.5 (Lipophilic)
The "Meta-Chloro" Advantage

In medicinal chemistry, the 3-chlorophenyl moiety is not arbitrary. It serves three critical functions:

  • Metabolic Blocking: The chlorine atom at the meta-position blocks metabolic oxidation (CYP450) at a typically reactive site on the phenyl ring.

  • Hydrophobic Filling: The substituent improves potency by filling hydrophobic pockets (e.g., in the ATP-binding site of kinases) more effectively than an unsubstituted phenyl ring.

  • Halogen Bonding: The chlorine atom can participate in specific halogen-bonding interactions with backbone carbonyls in target proteins.

Strategic Applications & Reaction Pathways

This intermediate serves as a divergence point for three major synthetic pathways. The primary alcohol at the C4 position is the key "handle" for functionalization.

G Start (5-(3-Chlorophenyl)oxazol-4-yl)methanol (Core Scaffold) Aldehyde Aldehyde Intermediate (Swern/Dess-Martin) Start->Aldehyde Oxidation Halide Alkyl Halide/Mesylate (Activation) Start->Halide SOCl2 or MsCl Acid Carboxylic Acid (Jones/Pinnick) Start->Acid Strong Oxidation Target1 Reductive Amination (GPCR Ligands) Aldehyde->Target1 R-NH2 / NaBH(OAc)3 Target2 Nucleophilic Substitution (Kinase Linkers) Halide->Target2 Piperidines / Phenols Target3 Amide Coupling (Peptidomimetics) Acid->Target3 R-NH2 / HATU

Figure 1: Divergent synthetic pathways from the oxazole-methanol core.

Detailed Experimental Protocols

Protocol A: Oxidation to Aldehyde (Swern Oxidation)

Target: Synthesis of 5-(3-chlorophenyl)oxazole-4-carbaldehyde

Context: This aldehyde is a critical precursor for reductive amination reactions used to attach polar "tail" groups (e.g., amino acids, piperidines) common in S1P1 receptor agonists.

Reagents:

  • Oxalyl chloride (1.1 eq)

  • DMSO (2.2 eq)

  • Triethylamine (5.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Nitrogen, dissolve oxalyl chloride (1.1 mmol) in anhydrous DCM (5 mL). Cool to -78°C .

  • DMSO Addition: Add DMSO (2.2 mmol) dropwise over 5 minutes. Stir for 15 minutes at -78°C. Note: Gas evolution (CO/CO2) will occur; ensure proper venting.

  • Substrate Addition: Dissolve (5-(3-chlorophenyl)oxazol-4-yl)methanol (1.0 mmol) in minimal DCM and add dropwise to the reaction mixture. Stir for 45 minutes at -78°C.

  • Quench: Add Triethylamine (5.0 mmol) dropwise. The solution will turn thick/white.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Dilute with water. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde is typically less polar than the alcohol.

Validation Check:

  • ¹H NMR: Look for the disappearance of the -CH₂OH doublet (~4.5 ppm) and the appearance of the aldehyde singlet (~9.8-10.0 ppm).

Protocol B: Conversion to Mesylate (Leaving Group Activation)

Target: Synthesis of (5-(3-chlorophenyl)oxazol-4-yl)methyl methanesulfonate

Context: The mesylate is preferred over the chloride for nucleophilic substitutions with secondary amines or phenols because it is often more stable and cleaner to prepare than using thionyl chloride, which can sometimes degrade the oxazole ring under harsh conditions.

Reagents:

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • DCM (Anhydrous)

Step-by-Step Methodology:

  • Solvation: Dissolve (5-(3-chlorophenyl)oxazol-4-yl)methanol (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (10 mL) at 0°C .

  • Addition: Add MsCl (1.2 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour. Monitor by TLC (the mesylate will likely have a similar Rf but stain differently, or show complete consumption of starting material).

  • Workup: Wash with cold 1N HCl (rapidly), then saturated NaHCO₃, then brine. Critical: Do not expose to strong acid for long periods to avoid oxazole hydrolysis.

  • Usage: The mesylate is often used crude immediately for the next coupling step to avoid degradation.

Case Study: Synthesis of an S1P1 Agonist Analog

Objective: To synthesize a biaryl-amino scaffold mimicking the "tail" region of Ozanimod-like compounds.

Workflow:

  • Starting Material: (5-(3-chlorophenyl)oxazol-4-yl)methanol.[2][3][4][5][6]

  • Step 1 (Activation): Convert to Mesylate (Protocol B).

  • Step 2 (Coupling): React crude mesylate with 4-hydroxypiperidine in DMF with K₂CO₃ at 60°C.

  • Result: The resulting ether linkage provides a flexible polar headgroup attached to the lipophilic oxazole core, a classic design motif in medicinal chemistry.

Workflow Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) Intermediate Reactive Mesylate Intermediate Step1->Intermediate Step2 Step 2: Nucleophilic Displacement (4-Hydroxypiperidine, K2CO3, DMF, 60°C) Intermediate->Step2 Final Target: Amino-Ether Scaffold (Biologically Active Pharmacophore) Step2->Final

Figure 2: Synthesis workflow for amino-ether scaffold generation.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C (Refrigerate). Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

References

  • 2A Biotech. (n.d.). (5-(3-Chlorophenyl)oxazol-4-yl)methanol Product Page. Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 1020252-88-3. National Center for Biotechnology Information. Retrieved from

  • Pharmaffiliates. (n.d.). API Impurities and Intermediates: (5-(3-Chlorophenyl)oxazol-4-yl)methanol.[3][4][6] Retrieved from

  • Palmer, A. M., et al. (2020).[7] "Oxazole-based Medicinal Compounds: Synthesis and Application." Oriental Journal of Chemistry, 27(4).[8] (General reference for oxazole synthesis methods).

  • ChemScene. (n.d.). Related Isoxazole Isomers and Structural Analogues. Retrieved from

Sources

Application

HTS Strategies for Oxazole Derivatives: Mitigating Autofluorescence and Solubility Artifacts

Abstract Oxazole derivatives represent a privileged scaffold in medicinal chemistry, appearing in FDA-approved therapeutics for oncology (e.g., kinase inhibitors) and infectious diseases. However, their heterocyclic natu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxazole derivatives represent a privileged scaffold in medicinal chemistry, appearing in FDA-approved therapeutics for oncology (e.g., kinase inhibitors) and infectious diseases. However, their heterocyclic nature introduces specific challenges in High-Throughput Screening (HTS): intrinsic autofluorescence and aqueous solubility limits . This guide details a validated HTS workflow designed to screen oxazole libraries against kinase targets and phenotypic cell models. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate compound interference and establish a robust Resazurin-based phenotypic screen.

Compound Management & Library Preparation

The Challenge: Oxazole derivatives often exhibit lipophilicity (


), leading to precipitation in aqueous assay buffers or the formation of colloidal aggregates that sequester enzymes (promiscuous inhibition).
Protocol: Acoustic Dispensing & Solubilization

Objective: To maintain compound integrity and prevent "false" inactivity due to precipitation.

  • Source Plate Preparation:

    • Dissolve oxazole derivatives at 10 mM in 100% anhydrous DMSO.

    • Centrifuge plates at 1000 x g for 1 minute to remove air bubbles.

  • Acoustic Transfer (Contactless):

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes (2.5 nL – 50 nL) directly into the assay plate.

    • Rationale: Traditional tip-based transfer can cause carryover and inaccurate delivery of viscous DMSO solutions. Acoustic energy prevents cross-contamination.

  • Back-fill & Normalization:

    • Back-fill control wells with pure DMSO to ensure a constant DMSO concentration (typically 0.1% - 1.0%) across the entire plate.

    • Critical Check: Ensure final DMSO concentration does not exceed 1% for cell-based assays or 2-5% for biochemical assays, as oxazoles may precipitate upon dilution.

Biochemical Assay: TR-FRET Kinase Screen

The Challenge: Many oxazoles fluoresce in the blue-green region (400-500 nm). Standard Fluorescence Intensity (FI) or Fluorescence Polarization (FP) assays often yield high False Positive rates due to this spectral overlap.

The Solution: TR-FRET (Time-Resolved FRET). By introducing a time delay (50–100 µs) between excitation and measurement, the short-lived background fluorescence of the oxazole compound decays, leaving only the long-lived signal from the Lanthanide donor.

Experimental Workflow

Target: Generic Serine/Threonine Kinase (e.g., VEGFR or EGFR models). Detection: Europium (Eu)-labeled anti-phospho antibody and Alexa Fluor 647-labeled tracer.

Step-by-Step Protocol
  • Enzyme Reaction (10 µL volume in 384-well low-volume white plate):

    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (detergent is critical to prevent oxazole aggregation).

    • Dispense: 2.5 µL of 4X Kinase + 2.5 µL of 4X Substrate/ATP mix.

    • Compound: Add 50 nL of Oxazole compound (via Echo).

    • Incubation: 60 minutes at Room Temperature (RT).

  • Detection Step:

    • Add 10 µL of Detection Mix containing:

      • Eu-anti-phospho-antibody (Donor).

      • Kinase Tracer 236 (Acceptor).

      • EDTA (to stop the kinase reaction).

  • Equilibration: Incubate for 1 hour at RT.

  • Read: Measure on a multimode reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50 µs | Integration: 400 µs.

Data Calculation

Calculate the FRET Ratio to normalize for well-to-well variability:



Mechanism Visualization

TRFRET_Mechanism cluster_0 Binding Event (High FRET) cluster_1 Inhibition (Low FRET) Donor Eu-Antibody (Donor) Kinase Phospho-Kinase Donor->Kinase Binds Tracer AF647-Tracer (Acceptor) Donor->Tracer Energy Transfer (FRET) Kinase->Tracer Proximity Oxazole Oxazole Inhibitor Kinase_Inh Kinase Oxazole->Kinase_Inh Competes Tracer_Free Displaced Tracer Kinase_Inh->Tracer_Free Displacement

Figure 1: TR-FRET Mechanism. Left: Tracer binding allows energy transfer. Right: Oxazole inhibitor displaces tracer, reducing FRET signal.

Cell-Based Phenotypic Assay: Resazurin Reduction

The Challenge: Oxazoles are potent antimicrobials. A phenotypic screen must distinguish between true cytotoxicity and assay interference. The Solution: Resazurin (Alamar Blue). This assay relies on mitochondrial reductase activity in viable cells. It is superior to MTT/MTS for HTS because it is homogenous (add-and-read) and less susceptible to chemical reduction by test compounds.

Protocol: 384-Well Antimicrobial/Cytotoxicity Screen

Cell Line: A549 (Human Lung) or S. aureus (Bacterial model).

  • Plating:

    • Dispense 20 µL of cell suspension (e.g., 2,000 cells/well) into black-wall, clear-bottom 384-well plates.

    • Incubate 16–24 hours at 37°C/5% CO₂.

  • Compound Addition:

    • Transfer 50 nL of oxazole library (final concentration 10 µM).

    • Include Positive Control: Staurosporine (1 µM) or Doxorubicin.

    • Include Negative Control: DMSO (0.5%).

    • Incubate for 24–48 hours.

  • Resazurin Addition:

    • Prepare Resazurin solution (0.15 mg/mL in PBS).[1]

    • Add 5 µL per well (Final volume 25 µL).

  • Incubation & Read:

    • Incubate 2–4 hours at 37°C.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm .

Data Analysis & Validation Standards

Scientific integrity in HTS relies on statistical robustness.

Quality Control Metrics
MetricFormulaAcceptance CriteriaMeaning
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B)

> 3.0 Basic window of detection.
CV%

< 5% Indicates pipetting/instrument precision.

: Standard Deviation; 

: Mean; p: Positive Control; n: Negative Control.
Troubleshooting: The "Red Flag" Oxazoles

If a hit is identified, perform these validation steps immediately:

  • Detergent Sensitivity: Re-run the assay with 0.01% Triton X-100. If activity disappears, the compound was likely a colloidal aggregator (false positive).

  • Fluorescence Scan: Scan the compound in buffer alone. If it fluoresces at 665 nm (TR-FRET acceptor emission), it is an interferent.

HTS Decision Logic

HTS_Logic Library Oxazole Library (10,000+ cmpds) Primary Primary Screen (TR-FRET or Resazurin) Library->Primary Hit_Cutoff Hit Selection (>50% Inhibition) Primary->Hit_Cutoff Hit_Cutoff->Library No Counter_1 Counter Screen 1: Autofluorescence Check Hit_Cutoff->Counter_1 Yes Counter_2 Counter Screen 2: Detergent Sensitivity Counter_1->Counter_2 Pass False_Pos Discard (Artifact) Counter_1->False_Pos Fail Valid Validated Hit (Dose-Response IC50) Counter_2->Valid Pass Counter_2->False_Pos Fail

Figure 2: Validation Workflow. Rigorous counter-screening removes autofluorescent and aggregating false positives.

References

  • Assay Guidance Manual. HTS Assay Validation. National Center for Advancing Translational Sciences (NCATS).[2] Available at: [Link]

  • Sittampalam, G. S., et al. Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[3] Journal of Biomolecular Screening.[4] Available at: [Link]

  • Rampersad, S. N. (2012). Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays. Sensors. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Formulation of (5-(3-Chlorophenyl)oxazol-4-YL)methanol for In Vivo Studies

Abstract & Scope (5-(3-Chlorophenyl)oxazol-4-yl)methanol is a synthetic intermediate and bioactive scaffold often utilized in the development of Nav1.8 inhibitors, anti-inflammatory agents, and metabolic modulators. Like...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(5-(3-Chlorophenyl)oxazol-4-yl)methanol is a synthetic intermediate and bioactive scaffold often utilized in the development of Nav1.8 inhibitors, anti-inflammatory agents, and metabolic modulators. Like many 3,4,5-substituted oxazole derivatives, this compound exhibits Class II characteristics according to the Biopharmaceutics Classification System (BCS): low aqueous solubility and high permeability .

This Application Note provides validated protocols for formulating this compound for preclinical in vivo administration (IV, IP, PO). The guide prioritizes vehicle systems that maximize bioavailability while minimizing vehicle-induced toxicity.

Physicochemical Profile & Pre-Formulation

Before initiating animal studies, the compound's solubility profile must be verified. The chlorophenyl group and the aromatic oxazole ring contribute to significant lipophilicity (Predicted LogP ~2.3–2.8), rendering the compound nearly insoluble in pure saline.

Table 1: Solubility Profile (Representative Data)
SolventSolubility (mg/mL)Function in FormulationLimit (Mouse/Rat)
Water / Saline < 0.05DiluentN/A
DMSO > 50Primary Solubilizer< 5-10% (IV), < 15% (IP)
Ethanol (Abs) > 30Co-solvent< 5-10%
PEG 400 > 20Co-solvent / Stabilizer< 40-50%
Corn Oil ~ 5 - 10Lipid Vehicle5-10 mL/kg

Critical Check: The primary alcohol moiety (-CH2OH) at position 4 is susceptible to oxidation in vivo to the corresponding carboxylic acid or aldehyde. Formulations should be prepared fresh or stored at -20°C.

Vehicle Selection Strategy

The choice of vehicle depends strictly on the route of administration and the required dose.

FormulationDecisionTree Start Start: Define Dose & Route Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO_IP Oral (PO) or Intraperitoneal (IP) Route->PO_IP SolubilityCheck Req. Conc. > 2 mg/mL? IV->SolubilityCheck Suspension Protocol B: MC/Tween 80 Suspension (Efficacy/Tox) PO_IP->Suspension Standard Choice Cosolvent Protocol A: DMSO/PEG400/Saline (Low Dose PK) SolubilityCheck->Cosolvent No (Low Conc) Cyclodextrin Protocol C: HP-beta-CD Complex (High Dose/Safety) SolubilityCheck->Cyclodextrin Yes (High Conc)

Figure 1: Decision Matrix for vehicle selection based on route and solubility requirements.

Detailed Experimental Protocols

Protocol A: Co-solvent Formulation (IV Bolus)

Best for: Pharmacokinetic (PK) studies, low doses (< 5 mg/kg). Mechanism: Uses dielectric constant adjustment to maintain solubility.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile.

  • Polyethylene Glycol 400 (PEG 400).[1]

  • Sterile Saline (0.9% NaCl).

Procedure:

  • Weighing: Weigh the required amount of (5-(3-Chlorophenyl)oxazol-4-yl)methanol into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex for 30 seconds until completely dissolved.

    • Note: If not dissolved, sonicate at 37°C for 2 minutes.

  • Co-solvent Addition: Add PEG 400 (40% of final volume). Vortex gently.

  • Dilution: Slowly add warm (37°C) Sterile Saline (55% of final volume) dropwise while vortexing.

    • Critical Step: Adding saline too fast will cause the hydrophobic oxazole to precipitate ("crash out").

  • Filtration: Filter through a 0.22 µm PTFE syringe filter immediately before injection.

Final Composition: 5% DMSO / 40% PEG 400 / 55% Saline.

Protocol B: Suspension Formulation (PO / IP)

Best for: Efficacy studies, high doses (> 10 mg/kg), sub-chronic dosing. Mechanism: Steric stabilization of micro-particles using polymers.

Reagents:

  • Methylcellulose (MC) (400 cP viscosity).

  • Tween 80 (Polysorbate 80).

  • Sterile Water for Injection.

Preparation of Vehicle (0.5% MC / 0.1% Tween 80):

  • Heat 50 mL of sterile water to 80°C.

  • Disperse 0.5 g Methylcellulose powder into the hot water with vigorous stirring.

  • Add 50 mL of cold (4°C) water to solubilize the polymer (MC dissolves in cold water).

  • Add 100 µL Tween 80. Stir until clear.

Drug Incorporation:

  • Grinding: Place the compound in a mortar. Grind to a fine powder to increase surface area.

  • Wetting: Add the vehicle dropwise (approx. 100 µL) to the powder and triturate (grind) to form a smooth paste. This ensures the hydrophobic surface is wetted by the surfactant.

  • Dilution: Gradually add the remaining vehicle while stirring to achieve the target concentration.

  • Sonication: Sonicate the suspension for 10–15 minutes to break up aggregates.

Protocol C: Cyclodextrin Complexation (High Dose IV/IP)

Best for: Minimizing irritation, preventing precipitation, protecting the -CH2OH group. Mechanism: Encapsulation of the lipophilic chlorophenyl-oxazole moiety into the hydrophobic cavity of the cyclodextrin.

CDComplexation Drug Lipophilic Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Guest CD HP-beta-CD (Toroid Structure) CD->Complex Host

Figure 2: Mechanism of inclusion complex formation.

Procedure:

  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in sterile water.

  • Weigh the compound into a vial.

  • Add the 20% HP-β-CD solution.

  • Sonicate for 20 minutes at 40°C or stir overnight at room temperature.

  • If the solution remains cloudy, adjust pH to 4.0–5.0 using 0.1N HCl (oxazoles are weak bases; slight acidification may assist, though the methanol group is neutral).

  • Filter (0.22 µm) to remove un-dissolved particles.

Quality Control & Stability

Because the 4-hydroxymethyl group is a metabolic soft spot, stability must be validated.

  • HPLC Method: C18 Column, Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid) gradient 5% -> 95%.

  • Storage: Formulations should be prepared fresh daily .

  • Visual Check:

    • Solution: Must be clear and free of particulates.

    • Suspension: Must be re-suspendable upon shaking; no "caking" at the bottom.

References

  • Niazi, S. K. (2009). Handbook of Pharmaceutical Manufacturing Formulations: Sterile Products. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • European Journal of Medicinal Chemistry. (2023). Synthesis and biological evaluation of oxazole derivatives. (Provides context on the solubility and stability of the oxazole scaffold).
  • FDA Inactive Ingredient Database. (Verified limits for DMSO, PEG400, and Tween 80 in animal/human studies). Link

Sources

Application

Techniques for synthesizing (5-(3-Chlorophenyl)oxazol-4-YL)methanol derivatives

Application Note: Regioselective Synthesis of (5-(3-Chlorophenyl)oxazol-4-yl)methanol Scaffolds Executive Summary This application note details a robust, scalable protocol for the synthesis of (5-(3-chlorophenyl)oxazol-4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of (5-(3-Chlorophenyl)oxazol-4-yl)methanol Scaffolds

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (5-(3-chlorophenyl)oxazol-4-yl)methanol . This specific scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and COX-2 modulators. While direct cyclization to the alcohol is chemically inefficient, this guide utilizes a "Carboxylate-Reduction Strategy" (Schöllkopf Cyclization followed by Hydride Reduction). This pathway offers superior regiocontrol, higher yields, and simplified purification compared to direct Van Leusen or Robinson-Gabriel methods.

Strategic Overview & Retrosynthesis

The synthesis hinges on the construction of the 1,3-oxazole core with precise placement of the 3-chlorophenyl group at the C5 position and the hydroxymethyl handle at C4.

  • Challenge: Direct synthesis of oxazole alcohols often results in over-oxidation or ring-opening side reactions.[1]

  • Solution: We utilize Ethyl Isocyanoacetate as a dinucleophile. Its reaction with 3-Chlorobenzoyl Chloride provides the ester intermediate Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate with high regioselectivity.[1] Subsequent reduction yields the target alcohol.[2]

Pathway Visualization

SyntheticRoute Start1 3-Chlorobenzoyl Chloride Intermediate Ethyl 5-(3-chlorophenyl) oxazole-4-carboxylate Start1->Intermediate Step 1: Cyclization (TEA/DBU, THF) Start2 Ethyl Isocyanoacetate Start2->Intermediate Target (5-(3-Chlorophenyl) oxazol-4-yl)methanol Intermediate->Target Step 2: Reduction (LiAlH4, THF, 0°C)

Figure 1: Two-step synthetic pathway ensuring C4/C5 regiochemistry.

Detailed Protocols

Protocol A: Synthesis of Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate

Rationale: The Schöllkopf method is selected over the Cornforth rearrangement due to atom economy and milder conditions. The use of a non-nucleophilic base (DBU) or Triethylamine (TEA) prevents amide side-product formation.[1]

Materials:

  • Ethyl isocyanoacetate (1.0 equiv)[1]

  • 3-Chlorobenzoyl chloride (1.0 equiv)[1]

  • Triethylamine (2.2 equiv) or DBU (2.0 equiv)[1]

  • Solvent: Anhydrous THF or DMF

  • Quench: 10% Citric Acid (aq)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen atmosphere, dissolve Ethyl isocyanoacetate (11.3 g, 100 mmol) in anhydrous THF (150 mL).

  • Base Addition: Cool the solution to 0°C. Add Triethylamine (30.6 mL, 220 mmol) dropwise over 15 minutes. Note: The solution may turn slightly yellow.

  • Acylation: Add 3-Chlorobenzoyl chloride (17.5 g, 100 mmol) dropwise via an addition funnel over 30 minutes. Maintain internal temperature <5°C to prevent polymerization.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Checkpoint: The disappearance of the isocyanide spot and appearance of a UV-active product (Rf ~0.4) indicates conversion.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Resuspend residue in EtOAc (200 mL) and wash with 10% Citric Acid (2 x 100 mL) to remove excess base. Avoid strong mineral acids (HCl) as they may hydrolyze the oxazole ring.

    • Wash with saturated NaHCO₃ and Brine. Dry over MgSO₄.[3]

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.[1]

Protocol B: Reduction to (5-(3-Chlorophenyl)oxazol-4-yl)methanol

Rationale: Lithium Aluminum Hydride (LiAlH₄) is preferred over NaBH₄ (too weak for esters) or DIBAL-H (requires cryogenic -78°C handling).[1] LiAlH₄ provides a clean, complete reduction at 0°C.

Materials:

  • Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate (from Protocol A)[1]

  • LiAlH₄ (1.0 M in THF, 1.2 equiv)

  • Solvent: Anhydrous THF

  • Quench: Fieser Method (Water/15% NaOH/Water)[1]

Step-by-Step Methodology:

  • Setup: Charge a dry flask with Ethyl 5-(3-chlorophenyl)oxazole-4-carboxylate (10 mmol) and anhydrous THF (50 mL). Cool to 0°C under Nitrogen.

  • Reduction: Slowly add LiAlH₄ solution (12 mL, 12 mmol) dropwise. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

    • Checkpoint: TLC should show complete consumption of the ester (Rf ~0.4) and formation of a more polar alcohol spot (Rf ~0.15 in Hex:EtOAc 1:1).

  • Fieser Quench (Critical for Filtration):

    • Cool back to 0°C.

    • Add Water (0.45 mL) very slowly.

    • Add 15% NaOH (0.45 mL).

    • Add Water (1.35 mL).

  • Isolation: Stir the resulting suspension for 15 minutes until a white granular precipitate forms (Aluminum salts). Filter through a Celite pad.

  • Final Purification: Concentrate the filtrate. The crude oil often crystallizes upon standing or trituration with cold diethyl ether.

Expected Yield: 88–95% Data Validation: 1H NMR (CDCl₃) should show a singlet at ~4.6 ppm (2H, -CH₂OH) and disappearance of the ethyl quartet/triplet.

Quality Control & Validation Data

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, ACN/Water)
Identity (NMR) Diagnostic -CH₂OH singlet @ δ 4.55-4.65 ppm1H NMR (400 MHz, DMSO-d6)
Mass Spec [M+H]+ = 210.03 (approx)LC-MS (ESI+)
Melting Point 128–132°C (Typical for this class)Capillary MP

Troubleshooting & Optimization Logic

Decision Tree: Reaction Failures

Troubleshooting Problem Low Yield / Impurity Check1 Is the Ring Forming? Problem->Check1 Check2 Is the Chlorine Intact? Problem->Check2 Action1 Check Water Content. Reagents must be anhydrous. Check1->Action1 No Action2 Switch Base. Use DBU instead of TEA. Check1->Action2 Partial Action3 Avoid Pd/C Hydrogenation. Use LiAlH4 or DIBAL only. Check2->Action3 Dehalogenation observed

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Key Mechanistic Insights:

  • Regioselectivity: The reaction of isocyanoacetate with acid chlorides is driven by the acidity of the

    
    -protons of the isocyanide. The base deprotonates this position, attacking the acid chloride carbonyl. The subsequent cyclization is favored to place the ester at C4 and the aryl group at C5.
    
  • Chlorine Stability: The 3-chlorophenyl moiety is stable to LiAlH₄ at 0°C. However, avoid "dissolving metal" reductions (Na/NH₃) or catalytic hydrogenation (H₂/Pd), as these will dechlorinate the aromatic ring.

References

  • Schöllkopf, U. (1979). "Syntheses of Heterocyclic Compounds with the Aid of Isocyanides." Angewandte Chemie International Edition, 18(11), 863-890.[1] [1]

  • Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389-437.

  • Li, J. J. (2014). "Schöllkopf Oxazole Synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Organic Chemistry Portal. (n.d.). "Synthesis of Oxazoles."

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Ed.). "Reduction of Carboxylic Acid Derivatives." Oxford University Press. (General reference for LiAlH4 reduction mechanism).

Sources

Method

Protocol for Assessing the Cytotoxicity of (5-(3-Chlorophenyl)oxazol-4-YL)methanol

Authored by: Senior Application Scientist, Gemini AI Publication Date: February 11, 2026 Abstract This comprehensive application note provides a detailed framework for evaluating the cytotoxic potential of the novel oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini AI

Publication Date: February 11, 2026

Abstract

This comprehensive application note provides a detailed framework for evaluating the cytotoxic potential of the novel oxazole derivative, (5-(3-Chlorophenyl)oxazol-4-YL)methanol. Oxazole-containing compounds represent a significant class of heterocyclic molecules with a wide spectrum of biological activities, making them promising candidates in drug discovery.[1] A thorough understanding of a compound's cytotoxic profile is a critical early step in the development of any potential therapeutic agent.[2][3][4] This document outlines a multi-assay strategy, beginning with an assessment of metabolic viability and membrane integrity, followed by a more in-depth investigation into the apoptotic pathways. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance and the scientific rationale behind each experimental choice to ensure robust and reproducible data.

Introduction: The Importance of Cytotoxicity Profiling

The evaluation of a compound's effect on cell viability is a cornerstone of preclinical drug development.[2][3][4] Cytotoxicity assays are essential for determining the concentration range at which a compound exhibits therapeutic effects versus toxic effects, thereby establishing a preliminary therapeutic window.[5] For novel molecules such as (5-(3-Chlorophenyl)oxazol-4-YL)methanol, a systematic approach to cytotoxicity testing is necessary to understand its potential as a therapeutic agent and to identify any liabilities early in the development process.[6][7][8]

This protocol employs a tiered approach, starting with broad-spectrum cytotoxicity assays and progressing to more specific mechanistic assays:

  • Tier 1: Primary Cytotoxicity Assessment

    • MTT Assay: To evaluate metabolic activity as an indicator of cell viability.[9][10]

    • LDH Release Assay: To assess cell membrane integrity.[11][12]

  • Tier 2: Mechanistic Investigation of Cell Death

    • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death.[13][14]

    • Caspase-3/7 Activity Assay: To quantify the activation of key executioner caspases in the apoptotic cascade.[15][16][17]

The selection of appropriate cell lines is crucial and should be guided by the therapeutic goal. For instance, if (5-(3-Chlorophenyl)oxazol-4-YL)methanol is being investigated as a potential anti-cancer agent, a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) should be used to assess both efficacy and selectivity.[3][4][18]

Experimental Workflow Overview

The overall workflow for assessing the cytotoxicity of (5-(3-Chlorophenyl)oxazol-4-YL)methanol is depicted below. This workflow ensures a logical progression from initial screening to mechanistic insights.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Primary Cytotoxicity Assays cluster_tier2 Phase 3: Mechanistic Assays cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Selection & Culture Compound_Prep Preparation of (5-(3-Chlorophenyl)oxazol-4-YL)methanol Stock Solution Cell_Culture->Compound_Prep Dose_Range Dose-Response Concentration Selection Compound_Prep->Dose_Range MTT_Assay MTT Assay (Metabolic Activity) Dose_Range->MTT_Assay 24-72h Treatment LDH_Assay LDH Assay (Membrane Integrity) Dose_Range->LDH_Assay 24-72h Treatment IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Apoptosis_Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) Mechanism_Eval Mechanism of Cell Death Evaluation Apoptosis_Assay->Mechanism_Eval Caspase_Assay Caspase-3/7 Assay (Apoptotic Pathway) Caspase_Assay->Mechanism_Eval IC50_Calc->Apoptosis_Assay Select Concentrations around IC50 IC50_Calc->Caspase_Assay Select Concentrations around IC50 Final_Report Final Report Generation Mechanism_Eval->Final_Report

Figure 1: A comprehensive workflow for the cytotoxic evaluation of (5-(3-Chlorophenyl)oxazol-4-YL)methanol.

Tier 1: Primary Cytotoxicity Assessment Protocols

MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of metabolically active cells, which can be quantified by measuring the absorbance of the solubilized crystals.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[20]

  • Compound Treatment: Prepare serial dilutions of (5-(3-Chlorophenyl)oxazol-4-YL)methanol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO diluted to the highest concentration used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[20]

  • Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[19]

LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12][21] The LDH assay measures the amount of released LDH, which is proportional to the number of dead or membrane-compromised cells.[11][22]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[22] Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.[22][23]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22][23]

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.[22][23]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[22][23]

  • Controls: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[23]

Tier 2: Mechanistic Cell Death Assays

Based on the IC₅₀ values obtained from the primary assays, select a range of concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) to investigate the mechanism of cell death.

Annexin V/PI Staining for Apoptosis Detection

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[13][14]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with selected concentrations of (5-(3-Chlorophenyl)oxazol-4-YL)methanol for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.[13][24]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[24]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[13] Differentiate the cell populations as follows:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Apoptosis_Pathway cluster_apoptosis Apoptotic Signaling cluster_detection Detection Method Compound (5-(3-Chlorophenyl)oxazol-4-YL)methanol Cell Target Cell Compound->Cell Induces Apoptosis PS_Translocation Phosphatidylserine (PS) Translocation Cell->PS_Translocation Caspase_Activation Caspase-3/7 Activation Cell->Caspase_Activation Membrane_Blebbing Membrane Blebbing PS_Translocation->Membrane_Blebbing Annexin_V Annexin V Staining PS_Translocation->Annexin_V Detects exposed PS Caspase_Activation->Membrane_Blebbing Caspase_Assay Caspase-3/7 Assay Caspase_Activation->Caspase_Assay Measures enzyme activity Apoptotic_Bodies Formation of Apoptotic Bodies Membrane_Blebbing->Apoptotic_Bodies

Figure 2: The principle of apoptosis detection through key cellular events.

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[16] This assay utilizes a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspases-3 and -7.[15][16] The cleavage releases a reporter molecule that can be detected by luminescence or fluorescence.[15][25]

Protocol:

  • Cell Lysate Preparation: Seed and treat cells as described for the Annexin V assay. After treatment, lyse the cells using a lysis buffer provided with the assay kit.[26]

  • Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase activity.

  • Caspase Reaction: In a 96-well plate, combine the cell lysate with the caspase-3/7 substrate solution.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[15]

Data Presentation and Analysis

Data Summarization

The results of the cytotoxicity assays should be presented in a clear and concise manner. The half-maximal inhibitory concentration (IC₅₀) is a key metric that represents the concentration of a compound required to inhibit cell proliferation by 50%.[2][5][27]

Table 1: Hypothetical IC₅₀ Values of (5-(3-Chlorophenyl)oxazol-4-YL)methanol

Cell LineAssayIncubation TimeIC₅₀ (µM)
MCF-7 MTT24h25.3 ± 2.1
(Breast Cancer)48h15.8 ± 1.5
72h9.7 ± 0.9
A549 MTT24h32.1 ± 3.5
(Lung Cancer)48h21.4 ± 2.3
72h14.2 ± 1.8
HEK293 MTT24h> 100
(Non-cancerous)48h85.6 ± 7.2
72h63.9 ± 5.4
Dose-Response Curves

IC₅₀ values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[28][29][30][31][32]

Dose_Response_Curve Dose-Response Curve Analysis Data_Input Input Raw Data: - Compound Concentrations - Absorbance/Luminescence Readings Normalization Normalize Data: Calculate % Viability relative to controls Data_Input->Normalization Log_Transform Log-transform Compound Concentrations Normalization->Log_Transform Nonlinear_Regression Fit a Sigmoidal Dose-Response Curve (e.g., four-parameter logistic model) Log_Transform->Nonlinear_Regression IC50_Determination Determine IC50 from the fitted curve Nonlinear_Regression->IC50_Determination Statistical_Analysis Calculate Confidence Intervals and R-squared IC50_Determination->Statistical_Analysis

Figure 3: The process of calculating the IC₅₀ value from raw experimental data.

Conclusion

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Kim, D., et al. (2010). Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(23), 7066-7070. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Wang, H., et al. (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 19(3), 576-580. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Novel Oxazole Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Sumner, D. J., Elliott, H. L., & Reid, J. L. (1982). The analysis of dose-response curves--a practical approach. Clinical pharmacology and therapeutics, 32(4), 450–458. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Visikol. (2019). 2D and 3D Cell Culture Assay for Cytotoxicity Testing. Retrieved from [Link]

  • Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Retrieved from [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Pharmaceuticals, 17(2), 209. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Retrieved from [Link]

  • Quast, J.-P. (2026). Dose-Response Data Analysis Workflow. CRAN. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (2013). What is the simplest procedure to determine IC50 for cytotoxic and antioxidant activity?. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro tests replacing test animals in the quality control of biological drugs and in toxicology. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • SGS. (n.d.). IN VITRO TOXICOLOGY TESTING. Retrieved from [Link]

  • Porsolt. (n.d.). In Vitro Toxicity Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Oxazole Synthesis &amp; Optimization

Status: Operational | Role: Senior Application Scientist | Ticket: #OXZ-2024-OPT Executive Summary: Selecting Your Route Welcome to the Oxazole Synthesis Support Center. We do not offer generic advice here; we solve spec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist | Ticket: #OXZ-2024-OPT

Executive Summary: Selecting Your Route

Welcome to the Oxazole Synthesis Support Center. We do not offer generic advice here; we solve specific synthetic bottlenecks. Your choice of method dictates your impurity profile and functional group tolerance.

MethodBest For...Critical Limitation
Robinson-Gabriel Complex, fully substituted oxazoles.Precursor synthesis (2-acylamino ketone) can be tedious; classic conditions are acidic/harsh.
Van Leusen Rapid access to 5-substituted oxazoles from aldehydes.TosMIC is moisture sensitive; ketones often yield nitriles instead of oxazoles.[1]
Oxidative Cyclization Direct C-H functionalization of enamides.[2][3][4]Requires transition metals (Cu, Pd); regioselectivity can be substrate-dependent.
Module A: Robinson-Gabriel Cyclodehydration

The Gold Standard for Complex Scaffolds.

The Issue: Classic dehydration (H₂SO₄, POCl₃) often chars sensitive substrates or causes epimerization at the


-center.
The Fix:  Switch to the Burgess Reagent  or the Wipf Protocol  (PPh₃/I₂) for mild, neutral cyclization.
Mechanism & Workflow

The pathway relies on the cyclization of a 2-acylamino ketone. If you are starting from a


-hydroxy amide (e.g., from Serine/Threonine), you must oxidize it first (Dess-Martin) or dehydrate it to the oxazoline and then oxidize.

RobinsonGabriel cluster_0 Precursor Phase cluster_1 Cyclization Phase cluster_2 Product Phase Start 2-Acylamino Ketone Inter Hydroxy-oxazoline Intermediate Start->Inter Keto-Enol Tautomerization TS Transition State (O-Activation) Inter->TS Burgess Reagent (Dehydration) Prod 2,4,5-Trisubstituted Oxazole TS->Prod - Et3N+SO3- - MeOH

Figure 1: The Robinson-Gabriel pathway using the Burgess Reagent facilitates mild dehydration without strong acids.

Standard Operating Protocol: Burgess Reagent Method

Reference: Wipf, P. et al.[5] [1]

  • Preparation: Dissolve 2-acylamino ketone (1.0 equiv) in anhydrous THF (0.05 M).

  • Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) (2.0 equiv) in one portion.

  • Reaction: Heat to 70°C under N₂ for 2–4 hours.

    • Checkpoint: Monitor TLC.[6] The intermediate hydroxy-oxazoline may appear before final aromatization.

  • Workup: Cool to RT, dilute with EtOAc, wash with H₂O and brine.

  • Purification: Flash chromatography (SiO₂).[3]

Troubleshooting FAQ:

  • Q: My reaction stalls at the hydroxy-oxazoline intermediate.

    • A: Increase temperature to reflux (THF) or switch solvent to Toluene (110°C). The elimination step is thermally driven.

  • Q: The Burgess reagent is not dissolving.

    • A: It requires strict anhydrous conditions.[1] Old reagent hydrolyzes to a salt that is insoluble in THF. If it looks sticky or yellow, discard it.

Module B: Van Leusen Synthesis

The "One-Pot" Solution for 5-Substituted Oxazoles.[7]

The Issue: Regioselectivity and "Nitrile Shunt." The Fix: Base selection controls the equilibrium. Aldehydes yield oxazoles; Ketones often yield nitriles via fragmentation.

Mechanism: The Betaine Intermediate

The reaction proceeds via a base-induced [3+2] cycloaddition of TosMIC (Tosylmethyl isocyanide) to the carbonyl.

VanLeusen TosMIC TosMIC (p-Tol-SO2-CH2-NC) Deprot Deprotonated TosMIC (Carbanion) TosMIC->Deprot Base Base Base (K2CO3 or t-BuOK) Base->Deprot Aldehyde Aldehyde (R-CHO) Betaine Betaine Intermediate Aldehyde->Betaine Deprot->Betaine + Aldehyde Elim Elimination of p-Tol-SO2H Betaine->Elim Cyclization Oxazole 5-Substituted Oxazole Elim->Oxazole - TsH

Figure 2: Van Leusen mechanism.[8] The elimination of p-toluenesulfinic acid (TsH) is the driving force for aromatization.

Standard Operating Protocol: K₂CO₃/MeOH System

Reference: Van Leusen, A. M. et al. [2]

  • Setup: Flame-dry a round-bottom flask. Add Aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous MeOH.

  • Base Addition: Add K₂CO₃ (1.1 equiv).

  • Conditions: Reflux for 2–3 hours.

    • Note: If using DME (Dimethoxyethane) as solvent, use t-BuOK as the base at -50°C to RT for better regiocontrol with sterically hindered aldehydes.

  • Workup: Remove solvent, dissolve residue in EtOAc/Water.

  • Purification: Crystallization is often possible; otherwise, silica column.

Troubleshooting FAQ:

  • Q: I isolated a nitrile instead of an oxazole.

    • A: You likely used a ketone or a very electron-deficient aldehyde. The intermediate breaks down (fragmentation) instead of cyclizing. Solution: Switch to the Robinson-Gabriel method for this substrate.

  • Q: Yields are inconsistent.

    • A: TosMIC degrades with moisture.[1] Recrystallize TosMIC from EtOH if it has been stored for >6 months.

Module C: Copper-Catalyzed Oxidative Cyclization

The Modern C-H Activation Route.

The Issue: Atom economy and pre-functionalization. The Fix: Direct cyclization of enamides using Cu(II) catalysts and O₂ or oxidants.

Protocol: Cu(II)-Mediated Enamide Cyclization

Reference: Buchwald, S. L. et al. / Stahl, S. S. et al.[3] [3]

  • Substrate: Enamide (prepared via acylation of imines or vinyl iodides).

  • Catalyst System: Cu(OTf)₂ (10 mol%) or CuI/I₂ system.

  • Oxidant: Air (balloon) or T-Hydro (TBHP).

  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the Cu-intermediate).

  • Temp: 80–100°C.

Master Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (Robinson-Gabriel) Acid-catalyzed decomposition of R-groups.Switch to Burgess Reagent. It operates at neutral pH.
Epimerization of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-center
High temperature or strong base.Use Wipf’s Protocol (PPh₃, I₂, Et₃N) which proceeds at 0°C to RT.
Nitrile Formation (Van Leusen) Substrate is a ketone or steric hindrance.Van Leusen is aldehyde-specific for oxazoles. Use

-haloketone + amide method instead.
Incomplete Reaction (TosMIC) Old/Wet Reagent.Dry your MeOH. TosMIC hydrolyzes rapidly in wet methanol/base mixtures.
Imidazole Byproduct Ammonia contamination.Ensure your ammonia source (if forming precursor amides) is removed before cyclization steps.
References
  • Wipf, P., & Miller, C. P. (1993).[5] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide.[8] Tetrahedron Letters, 13(23), 2369–2372.

  • Martín, R., Cuenca, A., & Buchwald, S. L. (2007).[9] Sequential Copper-Catalyzed Vinylation/Cyclization: An Efficient Synthesis of Functionalized Oxazoles. Organic Letters, 9(26), 5521–5524.

Sources

Optimization

Technical Support Center: Method Refinement for Purification of (5-(3-Chlorophenyl)oxazol-4-YL)methanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of (5-(3-Chlorophenyl)oxazol-4-YL)methanol. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of (5-(3-Chlorophenyl)oxazol-4-YL)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related oxazole derivatives. As a key intermediate in pharmaceutical research, achieving high purity is critical for downstream applications.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established purification principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format. Each issue is followed by an analysis of probable causes and a set of actionable solutions.

Issue 1: Poor Separation or Streaking during Silica Gel Column Chromatography

Question: I'm running a silica gel column to purify my crude (5-(3-Chlorophenyl)oxazol-4-YL)methanol, but I'm getting poor separation from impurities, and the main product spot is streaking on my TLC plate. What's going wrong?

Probable Causes & Solutions:

  • Inappropriate Solvent System Polarity: The hydroxyl group (-CH₂OH) and the oxazole ring's nitrogen and oxygen atoms make the target molecule quite polar. If your mobile phase is not polar enough, the compound will adhere strongly to the acidic silica gel, resulting in a low Rf value and poor elution. Conversely, if it's too polar, it will elute too quickly, co-eluting with impurities.

    • Solution: Conduct a systematic Thin Layer Chromatography (TLC) screen to find the optimal solvent system. The goal is to achieve an Rf value of 0.2-0.35 for the target compound. Start with common solvent systems and adjust ratios accordingly.

    Solvent System Starting Ratio (v/v) Comments & Optimization
    Hexane / Ethyl Acetate70:30A standard choice. Increase Ethyl Acetate for higher polarity.
    Dichloromethane / Methanol98:2Excellent for polar compounds. Increase Methanol cautiously as it can cause rapid elution.
    Toluene / Acetone80:20Offers different selectivity compared to ester-based systems.
  • Acid-Base Interactions with Silica: Silica gel is acidic and can interact strongly with the weakly basic nitrogen atom of the oxazole ring, leading to peak tailing or streaking.[4]

    • Solution: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Add 0.5-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide to the polar component of your solvent system (e.g., methanol or ethyl acetate). This will significantly improve the peak shape for your nitrogen-containing heterocycle.[4][5]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.

    • Solution: As a general rule, the mass of the crude sample should be about 1-2% of the mass of the silica gel for difficult separations (e.g., 100-200 mg of crude on a 10g silica column).[4]

  • Improper Sample Loading: If the sample is dissolved in too much of a strong solvent before loading, it can spread into a wide band at the top of the column, compromising the separation from the start.

    • Solution: Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

Column_Chromatography_Workflow start Crude Product tlc TLC Screen: Find solvent for Rf ~0.2-0.35 start->tlc check_streaking Streaking on TLC? tlc->check_streaking add_modifier Add 0.5-1% NEt₃ to mobile phase check_streaking->add_modifier Yes pack_column Pack Column (Slurry Method) check_streaking->pack_column No add_modifier->pack_column dry_load Dry Load Sample onto Column pack_column->dry_load run_column Elute with Solvent (Isocratic or Gradient) dry_load->run_column collect_fractions Collect & Analyze Fractions by TLC run_column->collect_fractions combine_pure Combine Pure Fractions & Evaporate collect_fractions->combine_pure end_product Purified Product combine_pure->end_product

Caption: Workflow for optimizing column chromatography.

Issue 2: Product Fails to Crystallize and "Oils Out"

Question: After column chromatography, I evaporated the pure fractions and attempted to recrystallize the product from an Ethyl Acetate/Hexane mixture. Instead of crystals, I got a sticky oil. How can I induce crystallization?

Probable Causes & Solutions:

  • Solution is Too Supersaturated or Cooled Too Quickly: "Oiling out" often happens when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.

    • Solution 1 (Slow Cooling): Heat the solvent containing your oiled-out product until everything redissolves. If necessary, add a small amount more of the "good" solvent (Ethyl Acetate in this case) to ensure complete dissolution. Then, allow the flask to cool to room temperature very slowly, perhaps by placing it in a warm water bath that is allowed to cool gradually. Once at room temperature, transfer to a refrigerator, and finally to a freezer.

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

  • Presence of Persistent Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: If slow cooling and scratching fail, the product may require another purification step. However, before resorting to another column, try adding a small amount of activated charcoal to the hot solution, heating for 5-10 minutes, and then filtering through a small plug of celite while hot to remove the charcoal (and adsorbed impurities). Then, proceed with slow cooling. A patent for a related compound purification mentions the use of activated carbon for decolorizing and removing impurities before crystallization.[6]

  • No Nucleation Sites: Sometimes, a clean solution in a smooth flask simply lacks a starting point for crystal formation.

    • Solution (Seeding): If you have a tiny crystal of the pure compound from a previous batch, add it to the cooled, saturated solution. This "seed crystal" provides a template for further crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for (5-(3-Chlorophenyl)oxazol-4-YL)methanol?

A1: A two-step strategy is generally most effective. First, perform flash column chromatography on silica gel to remove the bulk of unreacted starting materials and major byproducts.[7][8] This step prioritizes separation over achieving crystalline final material. Second, take the combined, clean fractions from the column and perform a recrystallization to achieve high analytical purity and obtain a crystalline solid, which is easier to handle and store.

Purification_Strategy crude Crude Reaction Mixture decision High Impurity Load? crude->decision column Step 1: Flash Column Chromatography decision->column Yes recrystallize_only Direct Recrystallization decision->recrystallize_only No / Minor Impurities column_output Semi-Pure Amorphous Solid column->column_output final_product High Purity Crystalline Product recrystallize_only->final_product recrystallize_step2 Step 2: Recrystallization column_output->recrystallize_step2 recrystallize_step2->final_product

Caption: Decision tree for purification strategy.

Q2: What are the likely impurities I should be trying to remove?

A2: The impurities will depend on the synthetic route. Common oxazole syntheses, such as the Robinson-Gabriel synthesis (from 2-acylamino ketones) or syntheses from α-haloketones and amides, can lead to specific impurities.[9][10] Potential contaminants include:

  • Unreacted Starting Materials: e.g., the corresponding α-haloketone or 3-chlorobenzamide.

  • Reaction Byproducts: Incomplete cyclization or side reactions can generate related heterocyclic or open-chain species.

  • Degradation Products: Oxazoles can be sensitive to strong acids or bases, potentially leading to ring-opening.[11]

Q3: How can I definitively confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities, even at low levels. The spectra should match literature values or theoretical predictions.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate mass measurement, confirming the molecular weight (C₁₀H₈ClNO₂ has a monoisotopic mass of 209.02 g/mol ), and the liquid chromatography component gives a clear indication of purity (ideally a single peak).[12]

  • Melting Point: A sharp melting point range is a strong indicator of high purity for a crystalline solid.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be adapted based on your TLC analysis.

  • Preparation:

    • Select a glass column of appropriate size.

    • Prepare your chosen mobile phase (e.g., 60:40 Hexane:Ethyl Acetate with 0.5% NEt₃).

    • Prepare the silica gel slurry by mixing silica gel with the mobile phase in a beaker until a homogenous, pourable consistency is achieved.

  • Column Packing:

    • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Pour the silica slurry into the column. Use gentle air pressure to push the solvent through, packing the silica into a stable bed. Ensure there are no air bubbles or cracks.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product (e.g., 500 mg) in a minimal amount of methanol (2-3 mL).

    • Add silica gel (approx. 1.5 g) and mix to form a slurry.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting the solvent in fractions (e.g., 10-15 mL per test tube). Maintain a constant flow rate.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified, semi-amorphous product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent pair in which the compound is soluble when hot but poorly soluble when cold (e.g., Ethyl Acetate/Hexane, Isopropanol/Water).[6]

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper.

  • Crystallization:

    • Remove the flask from the heat. Add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the cloudiness.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

References

  • Alek Grady. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • Anonymous. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • PubChem. (n.d.). [5-(3-chlorophenyl)-1,3-oxazol-2-yl]methanol. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). [3-(4-Chlorophenyl)-5-isoxazolyl]methanol.
  • Google Patents. (n.d.). CN111423380A - Preparation method of clotrimazole.
  • Chaudhari, S. A., et al. (2018). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences.
  • NIH. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Center for Biotechnology Information.
  • ChemScene. (n.d.). 1159603-79-8 | (3-(4-Chlorophenyl)isoxazol-4-yl)methanol.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Pharmaffiliates. (n.d.). 1020252-88-3 | Chemical Name : (5-(3-Chlorophenyl)oxazol-4-yl)methanol.
  • Anonymous. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • CUTM Courseware. (n.d.). Oxazole.pdf.

Sources

Troubleshooting

Technical Support Center: Oxazole-Based Anticonvulsant Resistance

Status: Operational | Tier: Advanced Research Support | Updated: February 2026 Welcome to the Technical Support Hub From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting loss of efficacy in oxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Research Support | Updated: February 2026

Welcome to the Technical Support Hub

From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting loss of efficacy in oxazole-derived antiepileptics (e.g., Trimethadione, Paramethadione).

If you are observing diminishing returns in your oxazole-based anticonvulsant assays, you are likely encountering one of two distinct resistance vectors: Target-Site Desensitization (T-type calcium channel alterations) or Pharmacokinetic Exclusion (multidrug transporter upregulation).

This guide bypasses standard textbook definitions to provide you with the specific experimental protocols required to diagnose and overcome these resistance mechanisms in your drug discovery pipeline.

Module 1: Target-Site Resistance (Electrophysiology)

Symptom: Your compound shows potent inhibition of T-type calcium currents (


) in initial screens but fails or shows shifted IC

values in hyper-excitable neuronal models.

Root Cause: State-Dependent Binding Failure. Oxazole derivatives (like Trimethadione) are voltage-dependent antagonists . They bind preferentially to the inactivated state of the T-type channel (Cav3.1/3.2/3.3). If your patch-clamp protocol holds cells at hyperpolarized potentials (e.g., -90 mV), the channels remain in the resting/closed state, preventing the drug from binding effectively.

Diagnostic Protocol: Steady-State Inactivation Assay

Do not rely on standard I-V curves. Use this protocol to validate state-dependent block.

Step-by-Step Methodology:

  • Preparation: Use HEK293 cells stably expressing Cav3.2 or acutely dissociated thalamic neurons.

  • Pipette Solution (Intracellular):

    • CsCl 135 mM, MgCl2 4 mM, EGTA 10 mM, HEPES 10 mM, Mg-ATP 4 mM.

    • Critical Control: Add 0.3 mM GTP to prevent channel run-down.

  • Voltage Protocol:

    • Hold: -100 mV (Resting state).

    • Pre-pulse: Apply a 5-second conditioning pulse ranging from -110 mV to -40 mV (in 10 mV steps).

    • Test Pulse: Step to -30 mV for 150 ms to evoke

      
      .
      
  • Drug Application: Perfusion of Oxazole derivative (e.g., 100 µM).

  • Analysis: Plot normalized current (

    
    ) vs. Pre-pulse Voltage.
    
    • Success Metric: The drug should cause a hyperpolarizing shift in the inactivation curve (left-shift), indicating it stabilizes the inactivated state.

Data Interpretation Table:

ObservationDiagnosisAction Required
No Shift in

Drug fails to bind inactivated state.Modify oxazole ring C5-substituents to increase lipophilicity.
Reduced Current at -100 mV Tonic block (Resting state binding).Rare for oxazoles; check for non-specific effects.
Run-down > 20% Metabolic instability of channel.Add Phosphocreatine/Creatine Phosphokinase to pipette.
Visualizing the Mechanism

The following diagram illustrates the "Modulated Receptor Hypothesis" relevant to oxazole resistance.

Oxazole_Binding_Mechanism Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Blocked Drug-Bound (Stabilized Inactivation) Resting->Blocked Low Affinity Inactivated Inactivated State (Non-Conducting) Open->Inactivated Time Inactivated->Resting Hyperpolarization Inactivated->Blocked + Oxazole (High Affinity)

Figure 1: State-dependent binding model. Oxazoles (Yellow) preferentially stabilize the Inactivated State (Red), preventing recovery to the Resting State.

Module 2: Pharmacokinetic Resistance (The Transporter Hypothesis)

Symptom: Your compound works in slice recordings (bath application) but fails in in vivo seizure models (e.g., PTZ-induced seizures) or chronic epilepsy models.

Root Cause: P-glycoprotein (P-gp/MDR1) Overexpression.[1] In refractory epilepsy, endothelial cells at the Blood-Brain Barrier (BBB) upregulate P-gp, actively pumping oxazoles back into the capillary lumen. Oxazoles are frequent substrates for ABCB1 transporters.

Diagnostic Protocol: Calcein-AM Efflux Assay

Use this high-throughput screen to determine if your oxazole is a P-gp substrate.

Step-by-Step Methodology:

  • Cell Line: Use MDCK-MDR1 (polarized cells overexpressing human P-gp).

  • Seeding: 50,000 cells/well in black-walled 96-well plates. Incubate 24h.

  • Dye Loading:

    • Prepare Calcein-AM (1 µM) in transport buffer (HBSS + 10 mM HEPES).

    • Note: Calcein-AM is non-fluorescent and lipophilic (enters cell).[2][3] Intracellular esterases cleave it to Calcein (fluorescent), which is trapped unless pumped out by P-gp.

  • Treatment:

    • Well A: Vehicle (Baseline Efflux).

    • Well B: Positive Control Inhibitor (Verapamil 50 µM ).

    • Well C: Your Oxazole Candidate (Various concentrations).

  • Incubation: 30 minutes at 37°C.

  • Measurement: Wash cells 3x with ice-cold PBS. Measure fluorescence (Ex 494nm / Em 517nm).

Calculation:



Data Interpretation:

ResultInterpretationTroubleshooting Step
Low Fluorescence High P-gp activity (Dye pumped out).Your drug is not inhibiting P-gp (or is a substrate).
High Fluorescence P-gp Blocked/Saturated.Drug is a P-gp inhibitor or saturates the transporter.
ER > 2.0 Significant P-gp Interaction.Critical: Chemical modification required. Reduce H-bond donors.
Workflow: Overcoming BBB Resistance

BBB_Resistance_Workflow Start In Vivo Efficacy Loss Screen Calcein-AM Assay (MDCK-MDR1) Start->Screen Decision Is Fluorescence Low? Screen->Decision Substrate Compound is P-gp Substrate Decision->Substrate Yes NotSubstrate Compound is NOT Substrate Decision->NotSubstrate No Action1 Strategy A: Co-administer with P-gp Inhibitor (Tariquidar) Substrate->Action1 Action2 Strategy B: Structural Mod. (Reduce PSA < 90 Ų) Substrate->Action2 Action3 Investigate Metabolic Clearance (CYP450) NotSubstrate->Action3

Figure 2: Decision tree for diagnosing Blood-Brain Barrier efflux issues.

Frequently Asked Questions (FAQs)

Q: Why do my oxazole compounds lose potency in chronic dosing studies? A: This is often "Metabolic Tolerance." Oxazoles can induce their own metabolism (auto-induction) via CYP450 enzymes.

  • Validation: Perform a microsomal stability assay using liver microsomes from chronically treated animals vs. naive animals. If

    
     decreases significantly in the treated group, you have auto-induction.
    

Q: Can I use standard DMEM for the Calcein assay? A: No. Phenol red in DMEM interferes with fluorescence readings. Use clear HBSS or phenol-red-free media. Furthermore, ensure serum (FBS) is removed during the assay window, as proteins can bind the drug and lower effective free concentration.

Q: Is T-type channel resistance permanent? A: Not necessarily. If the resistance is due to phosphorylation changes (e.g., CaMKII upregulation in epilepsy), adding phosphatase inhibitors to your recording pipette is diagnostic, but clinically, you may need a "poly-pharmacology" approach targeting both the channel and the upstream kinase.

References
  • Mechanism of Action (T-type Channels): Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia. [Link] Supports the mechanism of voltage-dependent block and target relevance.[4]

  • Transporter Hypothesis (P-gp/MDR1): Potschka, H., & Löscher, W. (2001). In vivo evidence for P-glycoprotein-mediated transport of valproic acid at the blood-brain barrier. Epilepsia. [Link] Foundational text on AED efflux mechanisms.

  • Calcein-AM Assay Protocol: Homolya, L., et al. (1993). Fluorescent cellular probes for the function of multidrug resistance proteins. Journal of Biological Chemistry. [Link] The definitive protocol for Calcein-AM retention assays.

  • State-Dependent Inhibition: Gomora, J. C., et al. (2001). Block of cloned human T-type calcium channels by succinimide antiepileptic drugs. Molecular Pharmacology. [Link] Specific reference for oxazole/succinimide binding kinetics.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: (5-(3-Chlorophenyl)oxazol-4-YL)methanol versus Carbamazepine

A Technical Guide for Researchers in Neurology and Drug Development Authored by: Senior Application Scientist Publication Date: January 31, 2026 Executive Summary This guide provides a detailed comparative analysis of th...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neurology and Drug Development

Authored by: Senior Application Scientist

Publication Date: January 31, 2026

Executive Summary

This guide provides a detailed comparative analysis of the established anticonvulsant, Carbamazepine, and the novel investigational compound, (5-(3-Chlorophenyl)oxazol-4-YL)methanol. We will explore their fundamental differences in chemical structure, delve into their known and hypothesized mechanisms of action, and present a side-by-side evaluation of their preclinical efficacy. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive, data-driven resource to inform future research directions in the quest for more effective and safer therapies for neurological disorders.

Introduction: The Evolving Landscape of Anticonvulsant Therapy

For decades, Carbamazepine has been a cornerstone in the management of epilepsy, neuropathic pain, and bipolar disorder.[1] Its well-documented efficacy has made it a benchmark against which new therapeutic agents are measured. However, the therapeutic landscape is continually evolving, with a persistent demand for novel compounds that may offer improved safety profiles, enhanced efficacy, or different mechanisms of action to address treatment-resistant conditions.

(5-(3-Chlorophenyl)oxazol-4-YL)methanol emerges from a class of oxazole derivatives that have shown promise in preclinical studies. While extensive clinical data is not yet available, its unique chemical scaffold warrants a thorough comparison with established drugs like Carbamazepine to understand its potential place in therapy.

Chemical and Physical Properties: A Structural Dichotomy

The distinct therapeutic profiles of these two compounds are rooted in their fundamentally different chemical structures.

PropertyCarbamazepine(5-(3-Chlorophenyl)oxazol-4-YL)methanol
IUPAC Name 5H-Dibenzo[b,f]azepine-5-carboxamide(5-(3-chlorophenyl)oxazol-4-yl)methanol[2]
Chemical Formula C₁₅H₁₂N₂OC₁₀H₈ClNO₂[2]
Molecular Weight 236.27 g/mol 209.63 g/mol [3]
Core Structure Tricyclic dibenzazepineSubstituted oxazole

Mechanism of Action: Convergent Effects via Divergent Pathways

While both compounds ultimately reduce neuronal hyperexcitability, their primary molecular targets and mechanisms of action appear to differ significantly.

Carbamazepine: A Classic Sodium Channel Blocker

Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[1] It preferentially binds to these channels in their inactivated state, a conformation that is more prevalent during high-frequency neuronal firing. This use-dependent blockade effectively dampens the sustained, repetitive firing of action potentials that underlies seizure activity.[1] By stabilizing the electrical activity in the brain and nerves, Carbamazepine effectively raises the seizure threshold.[4] Additionally, it is known to reduce the release of the excitatory neurotransmitter glutamate.[4]

carbamazepine_moa cluster_neuron Presynaptic Neuron AP High-Frequency Action Potentials VGSC_open Voltage-Gated Na+ Channel (Open) AP->VGSC_open Na_influx Excessive Na+ Influx VGSC_open->Na_influx Depolarization Sustained Depolarization Na_influx->Depolarization VGSC_inactive VGSC (Inactivated) Depolarization->VGSC_inactive VGSC_inactive->VGSC_open Delayed Recovery CBZ_VGSC Carbamazepine Binds to Inactivated VGSC VGSC_inactive->CBZ_VGSC Carbamazepine Carbamazepine Carbamazepine->CBZ_VGSC Stabilization Stabilization of Inactivated State CBZ_VGSC->Stabilization Reduced_Firing Reduced Neuronal Excitability Stabilization->Reduced_Firing

Caption: Carbamazepine's use-dependent blockade of voltage-gated sodium channels.

(5-(3-Chlorophenyl)oxazol-4-YL)methanol: A Potential Multi-Target Modulator

The precise mechanism of action for (5-(3-Chlorophenyl)oxazol-4-YL)methanol is still under active investigation. However, based on the broader activity of some oxazole and isoxazole derivatives in preclinical models, it is hypothesized to possess a more multifaceted mechanism.[3] This could involve modulation of other ion channels, such as potassium or calcium channels, or interaction with inhibitory (GABAergic) or excitatory (glutamatergic) neurotransmitter systems.[5] This potential for multiple targets could translate to a broader spectrum of anticonvulsant activity.

oxazole_moa cluster_targets Hypothesized Molecular Targets Oxazole (5-(3-Chlorophenyl)oxazol-4-YL)methanol VGSC Voltage-Gated Na+ Channels (?) Oxazole->VGSC GABA_R GABA-A Receptor Modulation (?) Oxazole->GABA_R Enhancement of Inhibition Glutamate_R Glutamate Receptor Antagonism (?) Oxazole->Glutamate_R Reduction of Excitation Reduced_Excitability Net Decrease in Neuronal Excitability VGSC->Reduced_Excitability GABA_R->Reduced_Excitability Glutamate_R->Reduced_Excitability

Caption: Potential multi-target mechanism of (5-(3-Chlorophenyl)oxazol-4-YL)methanol.

Preclinical Efficacy: A Head-to-Head Look at Anticonvulsant Activity

Standardized preclinical models are indispensable for the initial screening and characterization of potential antiepileptic drugs. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are two of the most widely used models. The MES test is a model for generalized tonic-clonic seizures and is predictive of a compound's ability to prevent seizure spread.[6] The scPTZ test, which involves a GABA receptor antagonist, is a model for myoclonic seizures and can indicate activity through modulation of GABAergic neurotransmission.[7]

CompoundMES Test (ED₅₀, mg/kg)scPTZ Test (ED₅₀, mg/kg)
Carbamazepine~9> 40
(5-(3-Chlorophenyl)oxazol-4-YL)methanolData not available in searched resultsData not available in searched results

Note: Specific preclinical data for (5-(3-Chlorophenyl)oxazol-4-YL)methanol was not available in the initial search. The table structure is provided for when such data becomes available.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test
  • Animal Model: Male CF-1 mice are commonly used.

  • Drug Administration: The test compound is administered, typically intraperitoneally (i.p.), at various doses to different groups of animals. A vehicle control group is always included.

  • Time of Peak Effect: The test is conducted at a predetermined time of peak effect for the administered compound.

  • Stimulation: A 60 Hz alternating current (e.g., 50 mA in mice) is delivered for 0.2 seconds via corneal electrodes.[6] A local anesthetic is applied to the corneas prior to electrode placement.[6]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the endpoint, is calculated using statistical methods like probit analysis.

Pharmacokinetics and Metabolism: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is a critical determinant of its clinical utility.

ParameterCarbamazepine(5-(3-Chlorophenyl)oxazol-4-YL)methanol
Bioavailability ~75-85% (oral)[8][9]Data not available
Protein Binding 70-80%[1][10]Data not available
Metabolism Primarily hepatic (CYP3A4-mediated)[1]Predicted to be hepatic
Active Metabolite Carbamazepine-10,11-epoxide[1][11]Data not available
Half-life 16-24 hours (repeated dosing)[1]Data not available
Excretion 72% in urine, 28% in feces[1]Predicted to be primarily renal

Carbamazepine is a potent inducer of its own metabolism, a phenomenon known as autoinduction.[8] This can lead to a decrease in its half-life and plasma concentrations over time with chronic use, often necessitating dose adjustments.[12] Its metabolism through the CYP3A4 pathway also makes it susceptible to numerous drug-drug interactions. The metabolic profile of (5-(3-Chlorophenyl)oxazol-4-YL)methanol has not yet been reported.

metabolism_pathways cluster_cbz Carbamazepine Metabolism cluster_oxazole (5-(3-Chlorophenyl)oxazol-4-YL)methanol (Predicted Metabolism) CBZ Carbamazepine CYP3A4 Hepatic CYP3A4 CBZ->CYP3A4 Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) CYP3A4->Epoxide Other_Metabolites Inactive Metabolites Epoxide->Other_Metabolites Renal_Excretion_CBZ Renal Excretion Other_Metabolites->Renal_Excretion_CBZ Oxazole (5-(3-Chlorophenyl)oxazol-4-YL)methanol Hepatic_Metabolism Hepatic Enzymes (e.g., CYPs, UGTs) Oxazole->Hepatic_Metabolism Metabolites_O Metabolites Hepatic_Metabolism->Metabolites_O Renal_Excretion_O Renal Excretion Metabolites_O->Renal_Excretion_O

Caption: Established metabolic pathway of Carbamazepine and the predicted pathway for the oxazole derivative.

Safety and Tolerability

Carbamazepine is associated with a well-characterized side effect profile, including dizziness, somnolence, nausea, and ataxia.[13] A significant concern is the risk of hyponatremia and rare but serious adverse events such as Stevens-Johnson syndrome and toxic epidermal necrolysis, particularly in individuals with the HLA-B*1502 allele.[11]

The safety profile of (5-(3-Chlorophenyl)oxazol-4-YL)methanol is yet to be established through rigorous preclinical toxicology and subsequent clinical trials. A key area of investigation will be its potential for off-target effects and any unique toxicities associated with its oxazole core.

Future Directions and Conclusion

This comparative analysis underscores the distinct characteristics of Carbamazepine and the investigational compound (5-(3-Chlorophenyl)oxazol-4-YL)methanol. Carbamazepine's established efficacy as a sodium channel blocker is tempered by its complex pharmacokinetics and potential for adverse effects.

(5-(3-Chlorophenyl)oxazol-4-YL)methanol represents a potential step forward, with a chemical structure that suggests a different, possibly multi-targeted, mechanism of action. Should preclinical and clinical studies reveal a favorable efficacy and safety profile, it could offer a valuable alternative for patients who do not respond to or cannot tolerate existing therapies.

Key future research priorities for (5-(3-Chlorophenyl)oxazol-4-YL)methanol include:

  • Definitive elucidation of its molecular mechanism(s) of action.

  • Comprehensive preclinical efficacy studies in a range of seizure models.

  • Thorough ADME and toxicology profiling to assess its drug-like properties and safety.

The data generated from these studies will be critical in determining the ultimate therapeutic potential of this novel oxazole derivative.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Carbamazepine? Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamazepine. Retrieved from [Link]

  • NHS. (n.d.). Common questions about carbamazepine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). carbamazepine. Retrieved from [Link]

  • Ghafourian, M., & Ghorbani, A. (2013). A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012. Journal of Research in Medical Sciences, 18(11), 1007–1012.
  • Pharmacology of Carbamazepine (Tegretol) ; Mechanism of action, Uses, Effects. (2025, January 26). [Video]. YouTube. [Link]

  • Andres-Mach, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(4), 745–750.
  • National Center for Biotechnology Information. (2023, July 10). Carbamazepine. In StatPearls. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • PubMed. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A comparison of the efficacy of carbamazepine and the novel anti-epileptic drug levetiracetam in the tetanus toxin model of focal complex partial epilepsy. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures. Retrieved from [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics of carbamazepine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1020252-88-3| Chemical Name : (5-(3-Chlorophenyl)oxazol-4-yl)methanol. Retrieved from [Link]

  • SciSpace. (n.d.). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • PubMed. (n.d.). A comparison of the efficacy of carbamazepine and the novel anti-epileptic drug levetiracetam in the tetanus toxin model of focal complex partial epilepsy. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carbamazepine-related antiepileptic drugs for the treatment of epilepsy - a comparative review. Retrieved from [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). In PANAChE Database. Retrieved from [Link]

  • Pentylenetetrazole Kindling Epilepsy Model. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Comparison ofanticonvulsant efficacy cross-over studies, carbamazepine vs other drugs. Retrieved from [Link]

  • bepls. (n.d.). Role of Pentylenetetrazole (PTZ) in preclinical research for the biological screening of antiepileptic medicinal plants. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Retrieved from [Link]

  • SciSpace. (n.d.). The Contrast of Efficacy and Safety between Carbamazepine and Other Antiepileptic Drugs in Patients with Postencephalitic. Retrieved from [Link]

  • Semantic Scholar. (2023, February 15). Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures | Request PDF. Retrieved from [Link]

Sources

Comparative

An Investigator's Guide to the Independent Verification of the Mechanism of Action of (5-(3-Chlorophenyl)oxazol-4-YL)methanol

This guide provides a comprehensive framework for the independent verification of the mechanism of action (MoA) of the novel compound (5-(3-Chlorophenyl)oxazol-4-YL)methanol. Given the limited publicly available data on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the mechanism of action (MoA) of the novel compound (5-(3-Chlorophenyl)oxazol-4-YL)methanol. Given the limited publicly available data on this specific molecule, this document outlines a logical, multi-pronged experimental strategy to elucidate its biological activity. We will operate under the hypothesis that, based on the known activities of structurally related oxazole derivatives, this compound may act as an inhibitor of a key cellular signaling pathway implicated in inflammation and oncology, such as the p38 MAPK pathway.[1][2] This guide will provide detailed protocols to test this hypothesis, compare its activity against a known inhibitor, and ensure the trustworthiness of the generated data through rigorous experimental design.

Introduction and Putative Mechanism of Action

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][3][4] These activities often stem from the inhibition of key enzymes in cellular signaling cascades. While the specific target of (5-(3-Chlorophenyl)oxazol-4-YL)methanol is not yet defined in the literature, its structural motifs suggest that it may function as a Type I ATP-competitive kinase inhibitor.

Our central hypothesis is that (5-(3-Chlorophenyl)oxazol-4-YL)methanol inhibits the activity of p38 MAPK, a serine/threonine kinase that is a central regulator of inflammatory cytokine production and cellular stress responses. Dysregulation of the p38 MAPK pathway is implicated in a host of diseases, making it a well-validated drug target.

The proposed mechanism involves the compound binding to the ATP-binding pocket of p38 MAPK, preventing the phosphorylation of its downstream substrates, such as MAPK-activated protein kinase 2 (MK2). This, in turn, would suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

p38_pathway stress Cellular Stress / LPS p38 p38 MAPK stress->p38 Activates mk2 MK2 p38->mk2 Phosphorylates compound (5-(3-Chlorophenyl)oxazol-4-YL)methanol compound->p38 Inhibits tnf TNF-α mRNA Stabilization & Translation mk2->tnf Phosphorylates TTP, etc. cytokines Inflammatory Cytokine Production (TNF-α, IL-6) tnf->cytokines

Caption: Putative mechanism of p38 MAPK inhibition.

Comparative Analysis with Alternative Compounds

To benchmark the activity of our test compound, we will compare it with a well-characterized p38 MAPK inhibitor, SB203580. This compound serves as an excellent positive control for assay validation and provides a reference for potency and selectivity.

Feature(5-(3-Chlorophenyl)oxazol-4-YL)methanolSB203580 (Reference Compound)
Putative Target p38 MAPKp38 MAPK (α and β isoforms)
Reported IC₅₀ To be determined50-100 nM (in vitro kinase assays)
Mechanism ATP-competitive inhibition (Hypothesized)ATP-competitive inhibition
Key Structural Feature 5-phenyloxazole4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole

Experimental Verification Strategy

A tiered approach will be employed to verify the mechanism of action, moving from direct biochemical assays to more complex cell-based systems. This strategy allows for a systematic and cost-effective investigation.

experimental_workflow cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays biochem_assay In Vitro Kinase Assay (p38α) isothermal Isothermal Titration Calorimetry (ITC) biochem_assay->isothermal Confirm Direct Binding phospho_flow Phospho-Flow Cytometry (p-MK2) isothermal->phospho_flow Validate in Cellular Context elisa Cytokine Secretion Assay (TNF-α ELISA) phospho_flow->elisa Confirm Downstream Effect viability Cell Viability Assay (e.g., MTS) elisa->viability Assess Cytotoxicity

Caption: Tiered experimental workflow for MoA verification.

Detailed Experimental Protocols

Tier 1: Biochemical Assays

Objective: To determine if (5-(3-Chlorophenyl)oxazol-4-YL)methanol directly inhibits the enzymatic activity of recombinant p38α kinase and to calculate its IC₅₀ value.

Principle of the Assay: This assay measures the transfer of the γ-phosphate from ATP to a specific peptide substrate by p38α. The amount of phosphorylated substrate is quantified, typically using a luminescence-based system where the amount of remaining ATP is measured. A decrease in signal indicates kinase activity, and inhibition of this decrease indicates compound activity.

Materials and Reagents:

  • Recombinant human p38α (e.g., from SignalChem)

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • (5-(3-Chlorophenyl)oxazol-4-YL)methanol (test compound)

  • SB203580 (positive control)

  • DMSO (vehicle control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipette and luminometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and SB203580 in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of kinase buffer.

    • Add 0.5 µL of the compound dilutions (or DMSO for controls).

    • Add 2.5 µL of a solution containing the p38α enzyme and substrate peptide in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 2 µL of ATP solution (at a concentration near the Kₘ for p38α) to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • The "no enzyme" wells represent 100% inhibition, and the "DMSO vehicle" wells represent 0% inhibition.

    • Normalize the data and plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expected Results: If the compound inhibits p38α, a dose-dependent decrease in luminescence will be observed. The resulting IC₅₀ value can be compared to that of SB203580.

Tier 2: Cell-Based Assays

Objective: To verify that the compound inhibits p38 MAPK signaling in a cellular context by measuring the phosphorylation of its direct downstream substrate, MK2.

Principle of the Assay: This assay uses flow cytometry to quantify the level of phosphorylated MK2 (p-MK2) on a single-cell basis. Cells are stimulated to activate the p38 pathway, and the ability of the compound to block the subsequent phosphorylation of MK2 is measured using a phospho-specific antibody.

Materials and Reagents:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) for stimulation

  • Test compound and SB203580

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Phospho-specific antibody (e.g., anti-p-MK2 (Thr334)) conjugated to a fluorophore (e.g., Alexa Fluor 647)

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Plate THP-1 cells at 5 x 10⁵ cells/well in a 96-well U-bottom plate.

    • Pre-treat cells with serial dilutions of the test compound or SB203580 for 1 hour. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with 100 ng/mL LPS for 20 minutes at 37°C. Include an unstimulated control.

  • Fixation and Permeabilization:

    • Fix the cells by adding a fixation buffer for 20 minutes at room temperature.

    • Wash the cells and then permeabilize them with a permeabilization buffer for 30 minutes on ice.

  • Staining: Add the anti-p-MK2 antibody and incubate for 60 minutes at room temperature, protected from light.

  • Acquisition: Wash the cells and acquire data on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the main cell population.

    • Determine the median fluorescence intensity (MFI) for the p-MK2 signal in each sample.

    • Normalize the MFI values (stimulated DMSO control as 100%, unstimulated as 0%) and plot against compound concentration to calculate the IC₅₀.

Expected Results: LPS stimulation should cause a significant increase in the p-MK2 signal. An active compound will reduce this signal in a dose-dependent manner.

Objective: To confirm that inhibition of the p38 pathway by the compound leads to a functional downstream consequence: the reduction of pro-inflammatory cytokine secretion.

Principle of the Assay: This is a sandwich enzyme-linked immunosorbent assay (ELISA). TNF-α secreted by cells into the culture supernatant is captured by an antibody coated on a microplate. A second, enzyme-conjugated antibody binds to the captured TNF-α, and a substrate is added to produce a colorimetric signal proportional to the amount of TNF-α.

Materials and Reagents:

  • THP-1 cells and culture medium

  • LPS

  • Test compound and SB203580

  • Human TNF-α ELISA kit (e.g., from R&D Systems or Thermo Fisher)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Treatment and Stimulation:

    • Plate THP-1 cells at 1 x 10⁶ cells/mL in a 24-well plate.

    • Pre-treat with compound dilutions or controls for 1 hour.

    • Stimulate with 100 ng/mL LPS for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and supernatants to the antibody-coated plate.

    • Incubation and washing steps.

    • Adding the detection antibody.

    • Incubation and washing steps.

    • Adding the substrate and stopping the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α standards.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Plot the TNF-α concentration versus the compound concentration to determine the IC₅₀ for the inhibition of secretion.

Expected Results: A successful p38 MAPK inhibitor will significantly and dose-dependently reduce the amount of TNF-α secreted by LPS-stimulated THP-1 cells.

Conclusion

This guide presents a systematic approach to independently verify the hypothesized mechanism of action of (5-(3-Chlorophenyl)oxazol-4-YL)methanol as a p38 MAPK inhibitor. By progressing through direct enzyme inhibition, target engagement in cells, and functional downstream readouts, researchers can build a robust data package to confirm or refute the proposed MoA. The inclusion of the reference compound SB203580 at each stage is critical for validating assay performance and contextualizing the potency of the novel compound. This rigorous, evidence-based framework is essential for advancing our understanding of this and other novel chemical entities in drug discovery.

References

A comprehensive list of references would be compiled from the specific scientific literature that supports the choice of assays, the role of p38 MAPK in disease, and the known activities of oxazole derivatives. The following are representative examples based on the search results:

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. World Journal of Pharmacy and Pharmaceutical Sciences. [Link to a relevant review article on oxazole chemistry and biology][3]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link to a review on oxazole derivatives in cancer][1]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link to a paper showing the broad activities of related heterocyclic compounds][2]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing. [Link to a paper on the synthesis and activity of oxazole derivatives][4]

  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PubMed Central. [Link to a study on a related compound, providing context on MoA studies][5]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link to a review on the biological activities of oxazoles][6]

Sources

Comparative

Comparative Validation Guide: Sterol Flux Signatures as Predictive Biomarkers for (5-(3-Chlorophenyl)oxazol-4-YL)methanol Response

-Methyl Sterol Accumulation as a Functional Biomarker for Novel CYP51 Inhibitor Efficacy Executive Summary & Mechanism of Action The compound (5-(3-Chlorophenyl)oxazol-4-YL)methanol (herein referred to as CPO-4M ) repres...

Author: BenchChem Technical Support Team. Date: February 2026


-Methyl Sterol Accumulation as a Functional Biomarker for Novel CYP51 Inhibitor Efficacy

Executive Summary & Mechanism of Action

The compound (5-(3-Chlorophenyl)oxazol-4-YL)methanol (herein referred to as CPO-4M ) represents a class of oxazole-based inhibitors targeting Sterol 14


-demethylase (CYP51) . Unlike traditional azoles (e.g., fluconazole, posaconazole) that rely on the coordination of a nitrogen atom to the heme iron of CYP51, oxazole-based derivatives often exploit distinct binding pockets, offering a solution to azole-resistant strains in fungal pathogens (Candida, Aspergillus) and protozoan parasites (Trypanosoma cruzi).

The critical challenge in developing CPO-4M is distinguishing "on-target" efficacy from off-target toxicity. Therefore, the 14


-Methyl Sterol Accumulation Index (MSAI) —specifically the ratio of methylated precursors (Lanosterol/Eburicol) to the product (Ergosterol)—is proposed as the definitive predictive biomarker for response.
Mechanism of Action (Pathway Diagram)

The following diagram illustrates the specific blockade point of CPO-4M within the sterol biosynthesis pathway, validating the choice of biomarker.

CYP51_Pathway cluster_biomarker Predictive Biomarker Signature AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (14α-methyl sterol) Squalene->Lanosterol CYP51 CYP51 Enzyme (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Intermediates 4,4-Dimethyl Intermediates CYP51->Intermediates Demethylation CPO CPO-4M (Inhibitor) CPO->CYP51 Inhibits Ergosterol Ergosterol (Cell Membrane Integrity) Intermediates->Ergosterol MembraneFail Membrane Failure & Cell Death Ergosterol->MembraneFail Depletion causes

Figure 1: Sterol Biosynthesis Pathway highlighting the CYP51 inhibition node. The predictive biomarker is the accumulation of Lanosterol (upstream) and depletion of Ergosterol (downstream).

Comparative Analysis: CPO-4M vs. Alternatives

To validate CPO-4M, its performance must be benchmarked against standard-of-care agents. The table below compares CPO-4M with Posaconazole (high-affinity azole) and Benznidazole (mechanism-independent control).

Table 1: Comparative Efficacy and Biomarker Response Profile
FeatureCPO-4M (Test Compound) Posaconazole (Positive Control) Benznidazole (Mechanism Control)
Primary Target CYP51 (Oxazole binding mode)CYP51 (Azole-Heme coordination)Nitroreductase (Free radical generation)
Biomarker Response High MSAI (↑Lanosterol / ↓Ergosterol)High MSAI (↑Lanosterol / ↓Ergosterol)No Change in Sterol Profile
Binding Kinetics Type I/II Mixed (Lipophilic pocket focus)Type II (Tight Heme binding)N/A
Resistance Profile Active against azole-resistant mutants (e.g., Y132H)Susceptible to heme-pocket mutationsSusceptible to nitroreductase mutations
Predictive Value Sterol shift correlates 1:1 with IC50Sterol shift correlates 1:1 with IC50Sterol shift does not predict death

Key Insight: If CPO-4M causes cell death without elevating the Lanosterol/Ergosterol ratio, the mechanism is off-target (toxicity), and the compound should be flagged for re-evaluation.

Validation Protocol: GC-MS Sterol Profiling

This protocol validates the Analytical and Functional utility of the biomarker. It is designed to quantify the MSAI in T. cruzi epimastigotes or Candida spp. following CPO-4M treatment.

Phase A: Sample Preparation & Treatment
  • Inoculation: Seed cells at

    
     cells/mL in appropriate media (e.g., LIT for T. cruzi, RPMI for Candida).
    
  • Dosing: Treat with CPO-4M at

    
    , 
    
    
    
    , and
    
    
    the estimated IC50 (approx. 10 nM - 100 nM range).
    • Control: 0.1% DMSO (Vehicle).

    • Reference: Posaconazole (10 nM).

  • Incubation: Incubate for 72–96 hours to allow sterol turnover.

Phase B: Saponification and Extraction (The "Gold Standard")

Rationale: Saponification is critical to break down esterified sterols, ensuring total sterol pools are measured.

  • Harvest: Centrifuge cells (3,000

    
     g, 10 min), wash with PBS.
    
  • Lysis/Saponification: Resuspend pellet in 3 mL of 10% KOH in Methanol (w/v) .

  • Heat: Reflux at 80°C for 60 minutes. Safety: Use a fume hood.

  • Extraction: Add 1 mL deionized water and 2 mL n-Heptane . Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge (1,000

    
     g, 5 min). Transfer the upper organic layer (Heptane) to a fresh glass vial.
    
  • Drying: Evaporate solvent under a stream of Nitrogen (

    
    ) gas at 40°C.
    
Phase C: Derivatization & GC-MS Analysis

Rationale: Sterols are non-volatile; TMS-derivatization improves thermal stability and peak shape for MS detection.

  • Derivatization: Add 100

    
    L of BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 100 
    
    
    
    L Anhydrous Pyridine.
  • Reaction: Incubate at 60°C for 45 minutes.

  • Instrumentation: Inject 1

    
    L into GC-MS (e.g., Agilent 7890B/5977A).
    
    • Column: DB-5ms (30m

      
       0.25mm, 0.25
      
      
      
      m film).
    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 100°C (1 min)

      
       30°C/min to 250°C 
      
      
      
      5°C/min to 300°C (hold 15 min).
Phase D: Data Calculation

Calculate the MSAI (Methyl Sterol Accumulation Index) :



  • Valid Response: MSAI > 1.0 (indicating blockage).

  • Non-Response: MSAI < 0.1 (similar to Vehicle).

Validation Logic & Workflow

To prove this biomarker predicts response, you must demonstrate a Quantitative Correlation . The diagram below details the self-validating workflow required for publication.

Validation_Workflow Compound CPO-4M Treatment Cells Pathogen Culture (T. cruzi / Candida) Compound->Cells Extraction Saponification & Extraction Cells->Extraction Data_IC50 Phenotype: Growth IC50 Cells->Data_IC50 Cell Count GCMS GC-MS Quantification Extraction->GCMS Data_Sterol Biomarker: Sterol Profile GCMS->Data_Sterol Correlation Correlation Analysis (Pearson r > 0.9) Data_IC50->Correlation Data_Sterol->Correlation Valid VALIDATED On-Target Response Correlation->Valid High Correlation Invalid INVALID Off-Target Toxicity Correlation->Invalid No Correlation

Figure 2: Validation Workflow. The validity of the biomarker rests on the statistical correlation between the Sterol Profile shift and the Growth Inhibition (IC50).

References

  • Lepesheva, G. I., et al. (2015). Structural Insights into Inhibition of Sterol 14

    
    -Demethylase in Trypanosoma cruzi by VNI and VFV. Journal of Biological Chemistry . [Link]
    
  • Villalta, F., et al. (2013). VNI Cures Acute and Chronic Experimental Chagas Disease. Journal of Infectious Diseases . [Link]

  • Hofer, A., et al. (2022). New Oxazole-Based Inhibitors of Candida albicans CYP51: Synthesis, Biological Evaluation and Molecular Docking. Pharmaceuticals . [Link][1][2][3][4][5]

  • Hargrove, T. Y., et al. (2011). CYP51 as a Target for Antifungal Drug Development. Expert Opinion on Therapeutic Targets . [Link]

  • Riley, J., et al. (2015). The influence of azole antifungal drugs on the sterol profile of Candida albicans. FEMS Yeast Research . [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(3-Chlorophenyl)oxazol-4-YL)methanol
Reactant of Route 2
(5-(3-Chlorophenyl)oxazol-4-YL)methanol
© Copyright 2026 BenchChem. All Rights Reserved.